4-(Difluoromethoxy)-3-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBVIAOAPGSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83190-01-6 | |
| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: An Exploration of Difluoromethoxy and Fluoro-Substituted Anilines
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry for information regarding 4-(Difluoromethoxy)-3-fluoroaniline . Following a comprehensive search, it has been determined that this specific compound is not a readily available chemical and does not have an assigned CAS number, suggesting it may be a novel or uncharacterized molecule.
In lieu of data on the requested compound, this guide provides an in-depth overview of structurally related and commercially available analogs. The information presented herein on 4-(Difluoromethoxy)aniline , 3-Fluoroaniline , and 3-(Difluoromethoxy)aniline can serve as a valuable resource for predicting the potential properties and reactivity of this compound and for designing synthetic routes.
Physicochemical Properties of Related Anilines
The following tables summarize the key physical and chemical properties of the selected aniline derivatives. These compounds share structural motifs with the requested molecule, namely the aniline core and the electron-withdrawing difluoromethoxy or fluoro substituents, which significantly influence their chemical behavior.
Table 1: Chemical Identification of Related Aniline Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Difluoromethoxy)aniline | 22236-10-8 | C₇H₇F₂NO | 159.13 |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |
| 3-(Difluoromethoxy)aniline | 22236-08-4 | C₇H₇F₂NO | 159.13[1] |
Table 2: Physical Properties of Related Aniline Derivatives
| Compound Name | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-(Difluoromethoxy)aniline | - | - | 85-88 (3 mmHg) | 1.276 | 1.510 |
| 3-Fluoroaniline | Clear yellow to brown liquid[2] | -1[2] | 188[2] | 1.16[2] | 1.54[2] |
| 3-(Difluoromethoxy)aniline | Solid[1] | - | 201-202[1] | 1.276 at 25 °C[1] | 1.5100[1] |
Experimental Protocols: Synthesis of an Aniline Derivative
While a specific protocol for the requested this compound is unavailable, the synthesis of structurally similar anilines often follows established methodologies. A representative example is the preparation of 4-(Difluoromethoxy)aniline, which can be achieved through the reduction of a nitro precursor.
Synthesis of 4-(Difluoromethoxy)aniline
A patented method for the preparation of 4-(difluoromethoxy)aniline involves a two-step process starting from 4-nitrophenol.[3]
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol is first reacted with sodium hydroxide to form sodium 4-nitrophenoxide. This intermediate is then reacted with a difluoromethylating agent, such as chlorodifluoromethane, under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.[3]
Step 2: Reduction to 4-(Difluoromethoxy)aniline The resulting 4-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline. This reduction can be carried out using a catalytic system, for instance, with ferric oxide and activated carbon as catalysts and hydrazine hydrate in water as the reducing agent.[3]
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for 4-(Difluoromethoxy)aniline.
Potential Applications and Signaling Pathways
Aniline and its derivatives are crucial building blocks in medicinal chemistry and materials science. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Given the structural similarities to known bioactive molecules, it can be postulated that this compound, if synthesized, could be a valuable intermediate in the development of novel pharmaceuticals or agrochemicals. For instance, various substituted anilines are precursors to kinase inhibitors, which are a cornerstone of modern cancer therapy.
The logical relationship for the potential application of such a compound in drug discovery is outlined below.
Caption: Potential role in drug discovery.
References
Synthesis of 4-(Difluoromethoxy)-3-fluoroaniline from 4-nitrophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-(difluoromethoxy)-3-fluoroaniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-nitrophenol. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents key data in a structured format to facilitate reproducibility and adaptation in a laboratory setting.
Introduction
The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) and a fluorine substituent on an aniline scaffold are particularly sought-after features. This guide outlines a three-step synthesis to obtain this compound from 4-nitrophenol, involving difluoromethoxylation, electrophilic fluorination, and nitro group reduction.
Overall Synthetic Pathway
The synthesis commences with the difluoromethoxylation of 4-nitrophenol to yield 4-(difluoromethoxy)nitrobenzene. This intermediate then undergoes selective electrophilic fluorination at the position ortho to the difluoromethoxy group to introduce the desired fluorine atom, affording 3-fluoro-4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to the corresponding aniline, yielding the target compound.
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols and Data
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
This step involves the reaction of 4-nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base and a phase-transfer catalyst.
Experimental Protocol:
A 1000 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a reflux condenser is charged with 4-nitrophenol (50 g), sodium hydroxide (160 g), tetrabutylammonium bromide (5.0 g), and water (375 g). The mixture is heated with stirring. When the reaction temperature reaches 100°C, chlorodifluoromethane gas is bubbled into the reaction mixture. The reaction is maintained at 100°C for 40 hours. After completion, the reaction mixture is cooled, and the organic phase is separated. The organic layer is washed with a dilute sodium hydroxide solution and then with water. The crude product is purified by steam distillation to yield 4-(difluoromethoxy)nitrobenzene as a light yellow solid.[1]
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenol | N/A |
| Key Reagents | Chlorodifluoromethane, NaOH, Tetrabutylammonium bromide | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 40 hours | [1] |
| Typical Yield | ~96% | [1] |
| Purity | >98% | [1] |
Step 2: Synthesis of 3-Fluoro-4-(difluoromethoxy)nitrobenzene
This step employs an electrophilic fluorinating agent to selectively introduce a fluorine atom at the 3-position of the aromatic ring. The difluoromethoxy group is an activating ortho, para-director, while the nitro group is a deactivating meta-director. Both groups direct the incoming electrophile to the desired position.
Experimental Protocol:
To a solution of 4-(difluoromethoxy)nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile, is added Selectfluor® (1.1 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-fluoro-4-(difluoromethoxy)nitrobenzene.
| Parameter | Value | Reference |
| Starting Material | 4-(Difluoromethoxy)nitrobenzene | N/A |
| Key Reagents | Selectfluor® | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | Monitored by TLC | N/A |
| Typical Yield | 70-80% (Estimated) | N/A |
| Purity | >98% (after chromatography) | N/A |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 3-fluoro-4-(difluoromethoxy)nitrobenzene to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
In a high-pressure reactor, 3-fluoro-4-(difluoromethoxy)nitrobenzene (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to 0.5 MPa. The reaction mixture is stirred at 50°C for 5-8 hours, with the reaction progress monitored by TLC or GC. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.[3][4]
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-(difluoromethoxy)nitrobenzene | N/A |
| Key Reagents | H₂, 10% Pd/C | [3][4] |
| Solvent | Ethanol | [3][4] |
| Reaction Temperature | 50°C | [4] |
| Hydrogen Pressure | 0.5 MPa | [3][4] |
| Reaction Time | 5-8 hours | [3] |
| Typical Yield | >95% | [3] |
| Purity | >99% | [3] |
Logical Relationship of Directing Groups in Fluorination
The success of Step 2 hinges on the directing effects of the substituents on the aromatic ring. The interplay between the activating, ortho,para-directing difluoromethoxy group and the deactivating, meta-directing nitro group is crucial for the regioselective introduction of the fluorine atom.
Caption: Directing effects of substituents on the aromatic ring for electrophilic fluorination.
Conclusion
This technical guide outlines a feasible and efficient three-step synthetic route for the preparation of this compound from 4-nitrophenol. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this valuable intermediate. While the difluoromethoxylation and nitro reduction steps are well-documented, the fluorination step may require some optimization depending on the specific laboratory conditions. The provided data and diagrams serve as a practical resource for scientists engaged in the synthesis of complex fluorinated molecules for pharmaceutical and other applications.
References
Structural Elucidation and Characterization of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethoxy)-3-fluoroaniline is a fluorinated aromatic amine with potential applications in the pharmaceutical and agrochemical industries. The introduction of fluorine and a difluoromethoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] A comprehensive understanding of its chemical structure and properties is essential for its effective utilization in research and development. However, a thorough review of publicly available scientific literature and chemical databases indicates a notable absence of detailed experimental data for the structural elucidation and characterization of this specific isomer. This guide provides a summary of the predicted properties and outlines the general experimental protocols that would be necessary for a comprehensive characterization, drawing parallels with closely related and isomeric compounds.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and materials science. The strategic incorporation of fluorine atoms can modulate the physicochemical and biological properties of a compound. The difluoromethoxy group (-OCF₂H), in particular, is recognized for its ability to enhance metabolic stability and improve lipophilicity, which can lead to better absorption and distribution of a drug candidate within the body.[1] Aniline derivatives, in turn, are versatile building blocks in organic synthesis. The specific substitution pattern of this compound presents a unique combination of electronic and steric effects that could be exploited in the design of novel bioactive molecules.
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and await experimental verification.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₆F₃NO | PubChem |
| Molecular Weight | 177.13 g/mol | PubChem |
| XlogP | 2.3 | PubChem |
| Monoisotopic Mass | 177.04015 Da | PubChem |
Synthesis
While a specific experimental protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be conceptualized based on established methods for analogous compounds. A common approach involves the introduction of the difluoromethoxy group onto a suitably substituted phenol, followed by reduction of a nitro group to the aniline. A patent for the synthesis of the isomeric 4-(difluoromethoxy)aniline describes a process starting from 4-nitrophenol. A potential workflow for the synthesis of this compound is outlined below.
References
Spectroscopic Analysis of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development due to the presence of the difluoromethoxy group, a bioisostere of the hydroxyl or methoxy group, which can favorably modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
A thorough search of publicly available chemical databases and scientific literature did not yield experimental spectroscopic data for this compound. The following tables are structured to present the anticipated data once it becomes available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | Data not available | |||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| ¹³C NMR | Data not available | |||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| ¹⁹F NMR | Data not available | |||
| Data not available |
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| Data not available | N-H stretch | Amine (NH₂) | |
| Data not available | C-H stretch (aromatic) | Aromatic Ring | |
| Data not available | C=C stretch | Aromatic Ring | |
| Data not available | C-N stretch | Aryl-Amine | |
| Data not available | C-O-C stretch | Difluoromethoxy | |
| Data not available | C-F stretch | Fluoro & Difluoromethoxy |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |
| EI/ESI | Data not available | [M]⁺ / [M+H]⁺ | |
| Data not available | |||
| Data not available |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) would be prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.7 mL) in a 5 mm NMR tube.
-
¹H NMR: Spectra would be acquired on a 400 MHz spectrometer. Sixteen scans would be collected with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR: Spectra would be acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A total of 1024 scans would be accumulated with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
-
¹⁹F NMR: Spectra would be acquired at a frequency of 376 MHz. Sixty-four scans would be collected with a spectral width of 200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis would be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
GC-MS (Electron Ionization - EI): A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The sample would be separated on a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. The oven temperature program would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. The mass spectrometer would be operated in EI mode at 70 eV, scanning a mass range of m/z 40-500.
-
LC-MS (Electrospray Ionization - ESI): A solution of the analyte in a suitable solvent mixture (e.g., acetonitrile/water) would be introduced into the ESI source. The analysis would be performed in positive ion mode, with the capillary voltage set to 3.5 kV, and the source temperature at 120°C. Mass spectra would be acquired over a range of m/z 50-500.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis and characterization.
physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline
An In-depth Analysis of a Novel Fluorinated Building Block for Advanced Research and Development
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted data and experimental data from closely related structural analogs. This comparative approach offers valuable insights into its expected characteristics and potential applications.
Introduction
Fluorinated organic molecules are of paramount importance in modern chemistry, offering unique properties that enhance the performance of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines two key fluorine-containing motifs: a difluoromethoxy group and a fluorine substituent on the aniline ring. This unique combination is anticipated to provide enhanced properties, making it a highly attractive building block for the synthesis of novel compounds with potential applications in various fields of research and development.[1][2]
Physicochemical Properties
Table 1: Compound Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₇H₆F₃NO | 177.12 |
| 4-(Difluoromethoxy)aniline | 22236-10-8 | C₇H₇F₂NO | 159.13 |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 |
| 3-(Difluoromethoxy)aniline | 22236-08-4 | C₇H₇F₂NO | 159.13 |
Table 2: Physical and Chemical Properties (Predicted and Experimental)
| Property | This compound (Predicted) | 4-(Difluoromethoxy)aniline (Analog) | 3-Fluoroaniline (Analog) | 4-Fluoroaniline (Analog) | 3-(Difluoromethoxy)aniline (Analog) |
| Boiling Point (°C) | ~220-240 | - | 186.1 | 188 | 201-202[3] |
| Melting Point (°C) | Not Available | Not Available | -1.9 | -1.9[4] | Solid[3] |
| Density (g/cm³) | ~1.3-1.4 | Not Available | 1.158 | 1.1725[5] | 1.276[3] |
| pKa | ~3-4 | Not Available | 3.5 | 4.65 | Not Available |
| logP | ~2.0-2.5 | Not Available | 1.15 | 1.15 | Not Available |
Note: Predicted values are estimations based on computational models and data from structurally similar compounds.
Experimental Protocols
While specific experimental protocols for this compound are not published, a potential synthetic route can be conceptualized based on established organic chemistry methodologies and published syntheses of related compounds.
Proposed Synthesis of this compound:
A plausible synthetic pathway could involve the following key steps:
-
Nitration: Introduction of a nitro group onto a suitable difluoromethoxy- or fluoro-substituted benzene derivative. For instance, starting from 3-fluoro-4-nitrophenol, one could introduce the difluoromethoxy group.
-
Difluoromethylation: The introduction of the difluoromethoxy group can be achieved using various reagents such as chlorodifluoromethane (Freon-22) under basic conditions. A patent for the preparation of 4-(difluoromethoxy)aniline describes a method where 4-nitrophenol is reacted with sodium hydroxide and then with difluorochloromethane.[6]
-
Reduction: The final step would be the reduction of the nitro group to an amine. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or using metal catalysts like iron or tin in acidic media. The synthesis of 4-fluoroaniline can be achieved by the hydrogenation of 4-nitrofluorobenzene.[4]
General Analytical Characterization Methods:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure. For comparison, ¹H NMR data for related compounds like 4-fluoro-3-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline are available.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and C-F stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Logical and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a potential synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.
Caption: Proposed synthetic workflow for this compound.
Caption: Role of this compound in drug discovery.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel chemical entities. While direct experimental data is scarce, analysis of its structural analogs suggests that it possesses a desirable combination of physicochemical properties for applications in drug discovery and materials science. The presence of both a difluoromethoxy group and a fluorine substituent is expected to confer enhanced metabolic stability and lipophilicity, making it a valuable tool for medicinal chemists. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Difluoromethoxy)aniline 97 22236-08-4 [sigmaaldrich.com]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 8. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the novel chemical entity 4-(Difluoromethoxy)-3-fluoroaniline. As a key building block in modern medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development. This document outlines the predicted solubility of this compound in a range of common solvents, based on the known characteristics of its constituent functional groups and data from analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of both its kinetic and thermodynamic solubility. The guide also addresses the stability of this compound, providing insights into its potential degradation pathways and offering standardized methodologies for comprehensive stability testing in accordance with ICH guidelines. This includes protocols for assessing stability under various stress conditions such as hydrolysis, oxidation, and photostability. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge and practical methodologies to effectively utilize this compound in their research and development endeavors.
Introduction
This compound is an aromatic amine that is gaining interest as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of both a difluoromethoxy group and a fluorine atom onto the aniline scaffold is intended to modulate the physicochemical and pharmacokinetic properties of resulting compounds. The difluoromethoxy group is known to increase lipophilicity and metabolic stability, while the fluorine atom can influence pKa, binding interactions, and metabolic pathways.[1][2] A comprehensive understanding of the solubility and stability of this key building block is therefore crucial for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs).
This guide provides a detailed examination of the predicted solubility and stability of this compound, supplemented with comprehensive experimental protocols for their empirical determination.
Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on its structural features and data from structurally related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₆F₃NO | Based on chemical structure |
| Molecular Weight | 177.12 g/mol | Calculated from atomic weights |
| Appearance | Colorless to light-colored liquid or solid | Based on similar aniline derivatives |
| pKa (of the anilinium ion) | ~3-4 | The electron-withdrawing nature of the fluorine and difluoromethoxy groups is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa 4.6). |
| LogP | 2.0 - 3.0 | The difluoromethoxy and fluoro groups are known to increase lipophilicity compared to a simple aniline. The difluoromethoxy group contributes more to lipophilicity than a methoxy group.[3] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. Its solubility is dictated by the interplay of its polar amino group and the more lipophilic difluoromethoxy and fluoro-substituted aromatic ring.
Predicted Solubility
Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common laboratory solvents is presented in Table 2. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall increase in lipophilicity from the fluorinated substituents suggests good solubility in many organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The amino group can form hydrogen bonds with water, but the lipophilic aromatic ring and fluorinated groups will limit aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the formation of the more soluble anilinium salt. |
| Methanol, Ethanol | High | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain provides some non-polar character, making it a good solvent for this molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the molecule. |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound. | |
| Acetone | Moderate to High | The ketone group can act as a hydrogen bond acceptor for the amine protons. | |
| Non-Polar | Toluene, Hexane | Low to Moderate | The aromatic ring of toluene may have some favorable interactions with the benzene ring of the analyte, but overall solubility in non-polar solvents is expected to be limited due to the polar amine group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain accurate quantitative data, experimental determination of solubility is essential. The following section details protocols for both kinetic and thermodynamic solubility assays.
The following diagram outlines a general workflow for determining the solubility of a compound like this compound.
Caption: A general workflow for the experimental determination of kinetic and thermodynamic solubility.
This method is suitable for high-throughput screening to rapidly assess the solubility of a compound from a DMSO stock solution.[4][5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for UV-Vis analysis)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Analysis:
-
Nephelometry: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the precipitation point and thus the kinetic solubility.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. The concentration is determined from a standard curve, and the solubility is the highest concentration that remains in solution.
-
This method determines the solubility of the solid compound at equilibrium and is considered the "gold standard" for solubility measurement.[6][7]
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents
-
Vials with screw caps
-
Thermostatted shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.
Stability Profile
The stability of this compound is a critical attribute that can affect its storage, handling, and the integrity of products derived from it. Potential degradation pathways for anilines include oxidation, hydrolysis, and photodecomposition.
Predicted Stability
-
Oxidative Stability: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. The presence of electron-withdrawing groups, such as the fluoro and difluoromethoxy groups, may slightly decrease the susceptibility to oxidation compared to unsubstituted aniline.
-
Hydrolytic Stability: Anilines are generally stable to hydrolysis under neutral and basic conditions. In strongly acidic conditions, degradation may be more likely.
-
Photostability: Aromatic amines can be susceptible to photodegradation. The extent of this will need to be determined experimentally.
Experimental Determination of Stability
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][8]
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: A workflow for conducting forced degradation studies to assess the stability of a compound.
General Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Mix the compound solution with 0.1 M HCl and incubate at 60°C.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at 60°C.
-
Procedure: Mix the compound solution with 0.1 M NaOH and incubate at 60°C.
-
-
Neutral Hydrolysis:
-
Condition: Water at 60°C.
-
Procedure: Dissolve the compound in water and incubate at 60°C.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Procedure: Mix the compound solution with 3% hydrogen peroxide and keep at room temperature.
-
-
Thermal Degradation:
-
Condition: Solid compound at 80°C.
-
Procedure: Store the solid compound in an oven at 80°C.
-
-
Photostability:
-
Condition: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.
-
Conclusion
While specific experimental data for this compound is not yet widely available, this technical guide provides a solid foundation for researchers and drug development professionals. The predicted solubility and stability profiles, based on the known effects of its functional groups, offer valuable initial guidance. More importantly, the detailed experimental protocols provided herein for determining solubility and stability will enable the generation of robust, quantitative data necessary for the successful application of this promising chemical intermediate. Adherence to these standardized methodologies will ensure data quality and facilitate informed decision-making throughout the drug discovery and development process.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Difluoromethoxy Group: Unveiling its Electronic Influence in Anilines
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) offers a unique electronic profile that can significantly modulate the properties of parent molecules, such as anilines. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent is commonly quantified by its Hammett constant (σ) and its effect on the acidity or basicity (pKa) of a nearby functional group.
Hammett Substituent Constants
The difluoromethoxy group is considered to be a moderate electron-withdrawing group. Its electronic effect is a combination of a strong -I (inductive) effect due to the electronegative fluorine atoms and a weaker +M (mesomeric) or resonance effect from the oxygen lone pair. The balance of these effects is reflected in its Hammett constants.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -OCF₂H | 0.31[1] | 0.22[1] |
| -OCH₃ | 0.12 | -0.27 |
| -CF₃ | 0.43 | 0.54 |
| -OCF₃ | 0.38[1] | 0.35[1] |
Table 1: Comparison of Hammett constants for the difluoromethoxy group and other common substituents.
pKa Values of Difluoromethoxy-Substituted Anilines
The electron-withdrawing nature of the difluoromethoxy group decreases the basicity of the aniline nitrogen, resulting in a lower pKa value for the corresponding anilinium ion compared to unsubstituted aniline. While experimental data is limited, a predicted pKa value for 4-(difluoromethoxy)aniline is available.
| Compound | pKa (Predicted) | pKa (Experimental, Aniline) |
| 4-(Difluoromethoxy)aniline | 4.15 ± 0.10 | 4.6 |
| Aniline | 4.6[2] |
Table 2: Predicted pKa value for 4-(difluoromethoxy)aniline in comparison to aniline.
Experimental Protocols
Synthesis of 4-(Difluoromethoxy)aniline
A common route for the synthesis of 4-(difluoromethoxy)aniline involves the difluoromethylation of a protected 4-aminophenol derivative, followed by deprotection. A representative two-step method is outlined below.[3]
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
-
Reaction Setup: To a solution of 4-nitrophenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF), chlorodifluoromethane (Freon 22) is bubbled at a controlled temperature.
-
Reaction Conditions: The reaction is typically carried out under pressure in a sealed vessel to maintain a sufficient concentration of the gaseous reagent.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-(difluoromethoxy)nitrobenzene.
Step 2: Reduction to 4-(Difluoromethoxy)aniline
-
Reaction Setup: The 4-(difluoromethoxy)nitrobenzene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Reduction: The nitro group is reduced to an amine using a standard reducing agent, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like iron powder in the presence of an acid.
-
Work-up: Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed. The crude product is then purified, typically by distillation or chromatography, to yield 4-(difluoromethoxy)aniline.
Spectrophotometric Determination of pKa
The pKa of a substituted aniline can be determined by UV-Vis spectrophotometry by measuring the absorbance of the solution at different pH values.[4][5]
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.
-
Preparation of Analyte Solutions: A stock solution of the difluoromethoxyaniline in a suitable solvent (e.g., 50% ethanol-water) is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with constant analyte concentration but varying pH.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelengths of maximum absorbance for the protonated (anilinium ion) and unprotonated (aniline) forms are identified.
-
Data Analysis: The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each solution. The ratio of the concentrations of the protonated and unprotonated forms can be calculated using the following equation:
where:
-
A is the absorbance of the solution at a given pH.
-
A_B is the absorbance of the fully unprotonated form (at high pH).
-
A_BH⁺ is the absorbance of the fully protonated form (at low pH).
-
-
pKa Determination: The pKa is then determined by plotting pH versus log([BH⁺]/[B]). The pH at which log([BH⁺]/[B]) = 0 is equal to the pKa.
Visualizing Concepts and Workflows
The Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of aromatic compounds.
Experimental Workflow for pKa Determination
The following diagram outlines the key steps in the spectrophotometric determination of the pKa of a difluoromethoxyaniline.
Conclusion
The difluoromethoxy group imparts a distinct electronic signature to aniline derivatives, characterized by moderate electron-withdrawing properties. This is quantitatively supported by its Hammett constants and the predicted decrease in the pKa of 4-(difluoromethoxy)aniline. The synthetic and analytical protocols provided herein offer a practical framework for researchers to further investigate and utilize the unique characteristics of this increasingly important functional group in the design of novel molecules for pharmaceutical and material science applications.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
In-Depth Technical Guide to the Health and Safety of 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
4-(Difluoromethoxy)-3-fluoroaniline is an aniline derivative with applications in pharmaceutical and agrochemical research and development. As with all aniline compounds, it is crucial to handle this chemical with a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the health and safety information for this compound, including its physical and chemical properties, known and potential hazards, safe handling procedures, emergency response, and personal protective equipment recommendations. Due to the limited availability of specific toxicological data for this compound, information from structurally related aniline and fluoroaniline derivatives has been included to provide a more complete toxicological profile.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 83190-01-6 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Not specified; likely a liquid or low-melting solid |
| Storage Temperature | 2-8°C, protect from light |
Hazard Identification and Toxicological Profile
While a comprehensive toxicological profile for this compound is not publicly available, the Safety Data Sheet and data from analogous compounds indicate the following potential hazards.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2), (Blood, Hematopoietic System)
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3)
Key Toxicological Concerns:
-
Methemoglobinemia: A primary hazard associated with aniline and its derivatives is the induction of methemoglobinemia. In this condition, the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen, which can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, be life-threatening.
-
Organ Toxicity: Prolonged or repeated exposure to aniline compounds can lead to damage to the spleen, liver, and kidneys. The hematopoietic system is a primary target.
-
Genotoxicity and Carcinogenicity: While specific data for this compound is unavailable, some aniline derivatives have been shown to be mutagenic and carcinogenic. It is prudent to handle this compound as a potential mutagen and carcinogen.
-
Skin and Eye Irritation: This compound is expected to be irritating to the skin and eyes upon contact.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
The following table provides a summary of available toxicological data for related aniline compounds to offer a comparative perspective.
| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| Aniline | 62-53-3 | 250 mg/kg | 820 mg/kg | 250 ppm (4h) |
| 4-Fluoroaniline | 371-40-4 | 417 mg/kg | No data available | No data available |
| 4-Chloroaniline | 106-47-8 | 310 mg/kg | 360 mg/kg | 2.34 mg/L (4h) |
Experimental Protocols
Detailed experimental protocols for toxicological testing of this compound are not publicly available. The following are generalized protocols based on OECD guidelines that would be appropriate for assessing the acute toxicity of this compound.
4.1 Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Animals: Female rats, typically of the Wistar or Sprague-Dawley strain, are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test substance is administered by gavage. A starting dose of 300 mg/kg is often used for compounds with an unknown toxicity profile.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.
4.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is washed off.
-
The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).
-
-
Endpoint: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical metabolic pathway and a general workflow for responding to a chemical exposure.
Caption: Hypothetical metabolic activation of this compound leading to methemoglobin formation.
Caption: A logical workflow for responding to a chemical exposure incident.
Safe Handling and Storage
6.1 Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
6.2 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.
-
Protect from light.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Emergency Procedures
8.1 First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
8.2 Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen fluoride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a chemical that requires careful handling due to its potential health hazards, which are characteristic of aniline derivatives. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough review of the specific Safety Data Sheet and institutional safety policies, is essential for minimizing risk to researchers and the environment. Further toxicological studies are needed to fully characterize the safety profile of this compound.
Navigating the Procurement and Quality Control of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of suppliers, purity grades, and analytical methodologies for 4-(Difluoromethoxy)-3-fluoroaniline, a key building block in pharmaceutical and agrochemical research. The information presented herein is intended to assist researchers and procurement specialists in making informed decisions regarding the acquisition and quality assessment of this compound.
Supplier Landscape and Purity Grades
The availability of this compound can vary, with a select number of chemical suppliers offering this reagent. Purity is a critical parameter for any research or development application, and it is essential to source materials that meet the stringent requirements of your experimental work. Below is a summary of potential suppliers and the typical purity grades offered for this compound and structurally related compounds. It is important to note that for the exact target compound, detailed purity grade ranges are not always publicly available and often require direct inquiry with the supplier.
| Supplier | Compound Name | CAS Number | Reported Purity | Notes |
| Sigma-Aldrich | This compound | 83190-01-6 | 98% | Supplied by ChemScene.[1] |
| ChemicalBook | This compound | 83190-01-6 | Not specified | Lists the compound with basic physical properties.[1] |
| Laibo Chem | This compound | Not specified | Not specified | Available in 250mg packaging.[2] |
| ChemShuttle | 3-(Difluoromethoxy)-4-fluoroaniline | 1214333-37-5 | 95% | Note: This is a structural isomer. |
| Biosynth | 4-Chloro-3-(difluoromethoxy)aniline | 39211-54-6 | Not specified | A structurally related compound.[3] |
Experimental Protocols for Quality Assessment
Ensuring the identity and purity of this compound is paramount for the integrity of research outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose. While specific validated protocols for this exact compound are not widely published, the following methodologies are based on established procedures for structurally similar fluoroaniline derivatives and can be adapted and validated for in-house use.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic Acid (analytical grade)
-
This compound sample and reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid
-
Gradient: A typical starting point would be a gradient from 20% B to 80% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the 240-280 nm range for anilines).
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of this compound. Both ¹H and ¹⁹F NMR spectra are highly informative.
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS) for ¹H NMR)
-
This compound sample
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
3. Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The difluoromethoxy group will show a characteristic triplet. The amine protons may appear as a broad singlet.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum. This will show signals for the fluorine on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group, providing valuable structural confirmation.
4. Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with expected values for the structure of this compound.
-
Purity Estimation: The presence of impurity signals in the NMR spectra can be used for a qualitative and semi-quantitative assessment of purity. The relative integrals of the signals from the main compound and any impurities can provide an estimation of their respective concentrations.
Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the procurement and analysis of chemical reagents.
Caption: A typical workflow for qualifying a new chemical supplier.
Caption: A standard workflow for HPLC purity analysis.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Difluoromethoxy)-3-fluoroaniline is a key building block in modern medicinal and agrochemical research. Its utility stems from the unique electronic properties conferred by the difluoromethoxy and fluorine substituents, which modulate the reactivity of the aromatic ring and the amino group. This guide provides a comprehensive overview of the reactivity of the amino group in this molecule, focusing on its basicity, nucleophilicity, and its participation in key synthetic transformations. This document is intended to serve as a technical resource for researchers leveraging this versatile intermediate in the design and synthesis of novel bioactive compounds.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and is more metabolically stable than a corresponding methoxy group. When appended to an aniline scaffold, along with other substituents like fluorine, it significantly influences the molecule's physicochemical properties and reactivity. This guide focuses specifically on the amino group of this compound, a critical handle for synthetic diversification.
Electronic and Steric Effects on Amino Group Reactivity
The reactivity of the amino group in this compound is primarily governed by the electronic effects of the substituents on the aromatic ring.
-
Inductive and Resonance Effects: Both the fluorine atom at the 3-position and the difluoromethoxy group at the 4-position are electron-withdrawing. The fluorine atom exerts a strong -I (inductive) effect and a weak +M (mesomeric or resonance) effect. The difluoromethoxy group also exhibits a significant -I effect due to the electronegativity of the fluorine atoms. These electron-withdrawing effects decrease the electron density on the nitrogen atom of the amino group.
-
Nucleophilicity: The diminished electron density on the amino nitrogen also results in reduced nucleophilicity. Consequently, reactions involving the nucleophilic attack of the amino group may require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to reactions with unsubstituted aniline.
-
Steric Hindrance: The fluorine atom ortho to the amino group introduces minimal steric hindrance, allowing for a wide range of reactions to proceed at the nitrogen center.
A logical diagram illustrating these influencing factors is presented below.
Key Synthetic Transformations
The amino group of this compound is a versatile functional handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.
Acylation Reactions
Acylation of the amino group to form amides is a fundamental transformation. Due to the reduced nucleophilicity of the aniline, this reaction typically proceeds efficiently with activated acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
Representative Experimental Protocol (Acylation):
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Urea Formation
The synthesis of ureas is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors. Ureas can be synthesized from this compound by reaction with isocyanates or by using phosgene equivalents.
Representative Experimental Protocol (Urea formation with an isocyanate):
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
The general workflow for these transformations is depicted below.
Sulfonamide Formation
Sulfonamides are a prevalent functional group in many pharmaceuticals. They are readily synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.
Representative Experimental Protocol (Sulfonamide formation):
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or DCM containing a tertiary amine base (e.g., triethylamine, 1.5 eq.).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours until the starting material is consumed as indicated by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Diazotization Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.
Representative Experimental Protocol (Diazotization):
-
Suspension: Suspend this compound (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, 2-3 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.0-1.1 eq.) in cold water dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the resulting solution at 0-5 °C for 20-30 minutes to ensure complete formation of the diazonium salt.
-
Subsequent Reaction: The freshly prepared diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling).
Quantitative Data
While specific experimental data for this compound is sparse in the literature, the following table summarizes relevant quantitative information for this and closely related compounds to guide experimental design.
| Property | Compound | Value | Source |
| Predicted pKa | 4-Fluoro-3-(2,2-difluoroethoxy)aniline | 4.06 ± 0.10 | ChemicalBook |
| pKa | Aniline | 4.6 | Standard Literature |
| pKa | 4-Fluoroaniline | 4.65 | PubChem[1] |
| Hammett Constant (σm) | F | +0.34 | Standard Literature |
| Hammett Constant (σp) | OCHF₂ | +0.22 (estimated) | Based on related groups |
Note: The Hammett constants indicate the electron-withdrawing nature of the substituents.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of bioactive molecules. The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2] The substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies. In the agrochemical sector, this intermediate is utilized in the synthesis of novel pesticides and herbicides, where the fluorine substituents can lead to enhanced efficacy and favorable environmental profiles.[2]
Conclusion
The amino group of this compound exhibits reduced basicity and nucleophilicity due to the strong electron-withdrawing effects of the 3-fluoro and 4-difluoromethoxy substituents. Despite this deactivation, it remains a versatile functional group for a wide array of synthetic transformations, including acylation, urea and sulfonamide formation, and diazotization. A thorough understanding of the electronic properties and reactivity of this amino group is crucial for its effective utilization in the synthesis of complex and novel molecules for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge and representative protocols to aid researchers in this endeavor.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-(Difluoromethoxy)-3-fluoroaniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-fluoroaniline is a valuable and increasingly utilized building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The unique combination of a fluorine atom and a difluoromethoxy group on the aniline ring imparts desirable physicochemical properties to the final drug candidates. The fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability, while the difluoromethoxy group can modulate lipophilicity and cell permeability. The aniline functional group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse kinase inhibitor scaffolds.
These structural features make this compound an attractive starting material for developing inhibitors targeting a range of kinases implicated in oncogenic signaling pathways. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this aniline derivative in the synthesis of a representative kinase inhibitor.
Kinase Targets and Signaling Pathways
Kinase inhibitors incorporating the this compound moiety have the potential to target various protein kinases that are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. A key therapeutic strategy is to develop inhibitors that can selectively block the activity of specific kinases driving tumor growth.
One such critical pathway is the RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), which is frequently hyperactivated in human cancers. The BRAF kinase, a member of the RAF family, is a key target in this pathway, with the V600E mutation being a common oncogenic driver. Inhibition of BRAF can effectively shut down this pro-proliferative signaling.
Figure 1: Simplified RAF-MEK-ERK signaling pathway and the point of inhibition by a BRAF kinase inhibitor.
Representative Kinase Inhibitor: A Novel BRAF Inhibitor
To illustrate the application of this compound, we present the synthesis and hypothetical biological data for a novel BRAF inhibitor, "Compound 1," which incorporates this key building block. The structure of Compound 1 is designed based on known BRAF inhibitor scaffolds, where the 4-(difluoromethoxy)-3-fluorophenylamino moiety is crucial for binding to the kinase active site.
Table 1: Biological Activity of Representative BRAF Inhibitor (Compound 1)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Compound 1 | BRAF V600E | 15 | A375 (Melanoma) | 0.25 |
| c-RAF | 85 | |||
| Vemurafenib | BRAF V600E | 31 | A375 (Melanoma) | 0.17 |
| (Reference) | c-RAF | 48 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
The synthesis of Compound 1 from this compound can be achieved through a multi-step process involving a key Buchwald-Hartwig amination reaction. The general workflow is outlined below.
Figure 2: General synthetic workflow for the preparation of Compound 1.
Protocol 1: Synthesis of Intermediate - N-(4-(Difluoromethoxy)-3-fluorophenyl)-5-iodo-pyrimidin-2-amine
This protocol describes a key step in which the starting aniline is coupled with a di-halogenated pyrimidine scaffold.
Materials:
-
This compound
-
2-chloro-5-iodopyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-5-iodopyrimidine (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate product.
Protocol 2: Synthesis of Final Product (Compound 1) via Suzuki Coupling
This protocol details the coupling of the intermediate with a boronic acid to introduce the final side chain.
Materials:
-
N-(4-(Difluoromethoxy)-3-fluorophenyl)-5-iodo-pyrimidin-2-amine (from Protocol 1)
-
(3-(N-methylsulfamoyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the intermediate from Protocol 1 (1.0 eq), (3-(N-methylsulfamoyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final product, Compound 1.
Conclusion
This compound is a highly valuable building block for the synthesis of novel kinase inhibitors. Its incorporation into various scaffolds can lead to the development of potent and selective drug candidates with improved pharmacological properties. The provided protocols offer a general framework for the utilization of this starting material in the synthesis of kinase inhibitors targeting critical oncogenic pathways. Further exploration of different heterocyclic cores and side chains in combination with this aniline derivative holds significant promise for the discovery of next-generation targeted cancer therapies.
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[5]
A common structural scaffold for EGFR inhibitors is the 4-anilinoquinazoline core. The aniline moiety plays a critical role in the binding of these inhibitors to the EGFR active site. Modifications to the substitution pattern of the aniline ring can significantly impact the potency, selectivity, and pharmacokinetic properties of the inhibitor. Fluorinated aniline derivatives, in particular, have garnered significant interest in drug design due to the unique properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity.
This document provides detailed application notes and protocols for the synthesis of a potential EGFR inhibitor utilizing 4-(Difluoromethoxy)-3-fluoroaniline as a key building block. The difluoromethoxy group is a bioisostere of a methoxy or hydroxyl group and can offer advantages in terms of lipophilicity and metabolic stability. The synthetic strategy focuses on the well-established nucleophilic aromatic substitution reaction between a 4-chloroquinazoline derivative and the aniline to construct the core 4-anilinoquinazoline scaffold.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of the receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways ultimately regulate gene expression and cellular processes involved in cell growth, proliferation, and survival.
Synthesis of a Potential EGFR Inhibitor
The synthesis of a 4-anilinoquinazoline-based EGFR inhibitor from this compound typically involves a nucleophilic aromatic substitution reaction with a suitable 4-chloroquinazoline precursor. A common and well-characterized precursor is 4-chloro-6,7-dimethoxyquinazoline. The following protocol is adapted from established procedures for the synthesis of similar EGFR inhibitors.
Experimental Workflow
Experimental Protocol: Synthesis of N-(4-(difluoromethoxy)-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add isopropanol to the flask to create a suspension.
-
Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the final product, N-(4-(difluoromethoxy)-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, as a solid.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR (Wild-Type) | 37 - 86 | Various | [6][7] |
| Erlotinib | EGFR (Wild-Type) | 2 | A431 | [8] |
| Afatinib | EGFR (Wild-Type) | 0.5 | N/A | [9] |
| N-(4-(difluoromethoxy)-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | EGFR | To be determined | N/A | N/A |
Biological Evaluation Protocol: EGFR Kinase Assay
The following is a general protocol for evaluating the inhibitory activity of the synthesized compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions of the inhibitor in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the EGFR kinase, the Poly(Glu, Tyr) substrate, and the various concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The synthesis of EGFR inhibitors utilizing this compound represents a promising avenue for the development of novel anti-cancer therapeutics. The synthetic protocol outlined provides a robust method for the preparation of a 4-anilinoquinazoline derivative incorporating this fluorinated aniline. Subsequent biological evaluation is crucial to determine the inhibitory potency of the synthesized compound against EGFR and its potential as a therapeutic agent. The unique electronic properties of the difluoromethoxy group may contribute to enhanced biological activity and favorable pharmacokinetic properties, warranting further investigation in the field of oncology drug discovery.
References
- 1. (PDF) Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma (2019) | Christopher R. M. Asquith | 30 Citations [scispace.com]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol [benchchem.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. themarkfoundation.org [themarkfoundation.org]
- 9. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Difluoromethoxy)-3-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(difluoromethoxy)-3-fluoroaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The strategic incorporation of the difluoromethoxy and fluoro substituents offers significant advantages in tuning the physicochemical and biological properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] This makes it a highly valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]
This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, enabling researchers to leverage this unique scaffold for the synthesis of diverse molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Amines
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many pharmaceutical agents.[2] To utilize this compound in this reaction, it must first be halogenated (e.g., brominated or iodinated) to serve as the aryl halide partner.
Representative Reaction Scheme:
Aryl Halide + Aryl Boronic Acid → Biaryl Product
A hypothetical reaction involves the coupling of a brominated derivative of this compound with an arylboronic acid.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide Partner | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 90 | 18 | 88 |
| 3 | 5-Iodo-4-(difluoromethoxy)-3-fluoroaniline | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reactions. Actual yields may vary based on specific substrates and optimized conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-4-(difluoromethoxy)-3-fluoroaniline with 4-methoxyphenylboronic acid.
Materials:
-
5-Bromo-4-(difluoromethoxy)-3-fluoroaniline (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
Toluene (10 mL)
-
Water (2 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 5-bromo-4-(difluoromethoxy)-3-fluoroaniline, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.
Visualizations
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents. Derivatives of 4-(Difluoromethoxy)-3-fluoroaniline are of significant interest in drug discovery due to the unique physicochemical properties imparted by the difluoromethoxy and fluoro substituents, which can enhance metabolic stability, binding affinity, and cell permeability.
This document provides a detailed protocol for the synthesis of biaryl compounds derived from this compound via a Suzuki-Miyaura coupling reaction. As this compound itself lacks a suitable leaving group for direct coupling, this protocol first describes a representative bromination of the aniline derivative, followed by the palladium-catalyzed cross-coupling with a generic arylboronic acid.
Reaction Principle
The overall synthetic strategy involves a two-step process:
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of this compound, ortho to the activating amino group, to create a suitable aryl bromide for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between the synthesized bromo-4-(difluoromethoxy)-3-fluoroaniline and an organoboron reagent (e.g., an arylboronic acid) in the presence of a base to form the desired biaryl product. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[1][2][3]
Experimental Protocols
Part 1: Synthesis of 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup |
| Saturated Sodium Bicarbonate Solution | In-house | For workup | |
| Brine | Saturated NaCl(aq) | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile (0.2 M) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 equiv.) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x volume of ACN).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline.
Part 2: Suzuki-Miyaura Coupling of 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline with an Arylboronic Acid
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline | As synthesized | - | |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Degassed | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup |
| Brine | Saturated NaCl(aq) | In-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Procedure:
-
In a dry Schlenk flask, combine 5-Bromo-4-(difluoromethoxy)-3-fluoroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Solvent System | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 6 | 92 |
| 3 | 3-Pyridinylboronic acid | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 12 | 78 |
| 4 | 4-Vinylphenylboronic acid | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 10 | 81 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals and functional materials.[1][2] This document provides a detailed protocol and application notes for the palladium-catalyzed cross-coupling of aryl halides with 4-(difluoromethoxy)-3-fluoroaniline. The presence of the difluoromethoxy and fluoro substituents on the aniline presents unique electronic and steric properties, making this building block valuable for introducing fluorinated motifs into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity.
The electronic nature of this compound, with two electron-withdrawing fluorine-containing groups, is anticipated to decrease its nucleophilicity compared to simple anilines. This characteristic necessitates careful optimization of the catalyst system to achieve efficient coupling, particularly with less reactive aryl chlorides. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend: I > Br > Cl.[1] For challenging couplings involving electron-deficient anilines and unactivated aryl chlorides, the use of sterically hindered and electron-rich phosphine ligands is often crucial for high yields.
Modern catalyst systems, often employing bulky biarylphosphine ligands, have demonstrated broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis.[3] The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[3] The selection of the appropriate base can influence the reaction rate and the tolerance of other functional groups within the substrates.[4]
Given the lack of specific literature for this aniline, the following protocols are based on established methods for electronically similar anilines and provide a strong starting point for reaction optimization.
Predicted Reaction Parameters and Yields
The following table summarizes the predicted optimal conditions and expected yields for the Buchwald-Hartwig amination of various aryl halides with this compound, based on general principles and literature precedents for similar substrates.
| Aryl Halide (Ar-X) | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Predicted Yield (%) |
| Aryl Iodide (Ar-I) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-100 | 85-95 |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.0) | Dioxane | 100-110 | 75-90 |
| Aryl Chloride (Ar-Cl) | [Pd(allyl)Cl]₂ (1-2) | tBuXPhos (2-4) | KOtBu (2.0) | Toluene | 100-120 | 60-85 |
| Aryl Triflate (Ar-OTf) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 80-95 |
Note: These are predicted values and may require optimization for specific substrates.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent to the reaction vessel.
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
-
Add the aryl halide and this compound to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(difluoromethoxy)-3-fluoroaniline.
Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Quinolone Derivatives from 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel quinoline derivatives utilizing 4-(Difluoromethoxy)-3-fluoroaniline as a key starting material. Quinolone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The unique substitution pattern of this compound offers the potential to generate new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties. The protocols herein focus on the adaptation of the Gould-Jacobs reaction, a robust and widely employed method for the construction of the 4-hydroxyquinoline core, which is a common precursor to many functionalized quinolones.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block for accessing quinolines with this desirable fluorine functionalization.
This application note details a proposed synthetic route for the preparation of 7-(Difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate for further elaboration into more complex quinolone derivatives. The primary synthetic strategy employed is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1][2]
Core Synthetic Pathway: Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylates from anilines.[1][2] The proposed pathway for the synthesis of quinoline derivatives from this compound is a two-step process:
-
Condensation: Reaction of this compound with diethyl ethoxymethylenemalonate (DEEMM) to form the corresponding anilinomethylenemalonate intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the ethyl 7-(difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to afford the target 7-(Difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
This key intermediate can then be subjected to further chemical modifications, such as N-alkylation and nucleophilic aromatic substitution at other positions, to generate a library of novel quinolone derivatives.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((4-(difluoromethoxy)-3-fluorophenylamino)methylene)malonate (Intermediate 1)
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 57.1 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Add diethyl ethoxymethylenemalonate (13.5 g, 62.8 mmol, 1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure intermediate.
Protocol 2: Synthesis of Ethyl 7-(difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
Materials:
-
Diethyl 2-((4-(difluoromethoxy)-3-fluorophenylamino)methylene)malonate (Intermediate 1)
-
Diphenyl ether (or Dowtherm A)
-
High-temperature thermometer
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a high-temperature thermometer, add diphenyl ether (100 mL).
-
Heat the diphenyl ether to 250 °C with stirring.
-
Slowly add Diethyl 2-((4-(difluoromethoxy)-3-fluorophenylamino)methylene)malonate (10.0 g, 28.8 mmol) in small portions to the hot diphenyl ether. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, maintain the reaction mixture at 250-260 °C for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate from the diphenyl ether. Add hexane (100 mL) to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
Dry the product under vacuum to yield the crude ethyl 7-(difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
Protocol 3: Synthesis of 7-(Difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Target Compound)
Materials:
-
Ethyl 7-(difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, suspend Ethyl 7-(difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylate (5.0 g, 16.6 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (2.0 g, 50.0 mmol, 3.0 equivalents) to the suspension.
-
Heat the mixture to reflux with stirring. The suspension should become a clear solution as the hydrolysis proceeds.
-
Reflux for 2-4 hours, monitoring the reaction by TLC until all the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final 7-(Difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Condensation | This compound, DEEMM | Ethanol | 78 | 2-4 | 85-95 |
| 2 | Cyclization | Intermediate 1 | Diphenyl ether | 250-260 | 0.5-1 | 70-85 |
| 3 | Hydrolysis | Intermediate 2, NaOH | Ethanol/Water | 100 | 2-4 | 90-98 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |
| This compound | C₇H₆F₃NO | 177.13 | Colorless to pale yellow liquid/solid |
| Intermediate 1 | C₁₄H₁₅F₃NO₄ | 346.27 | White to off-white solid |
| Intermediate 2 | C₁₃H₁₀F₃NO₄ | 301.22 | Pale yellow solid |
| Target Compound | C₁₁H₆F₃NO₄ | 273.16 | White to pale yellow solid |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 7-(Difluoromethoxy)-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Gould-Jacobs Reaction Signaling Pathway
Caption: Key transformations in the Gould-Jacobs synthesis of the target quinolone carboxylic acid.
Conclusion
The protocols outlined in this application note provide a robust and reproducible framework for the synthesis of novel quinoline derivatives from this compound. The Gould-Jacobs reaction serves as a cornerstone of this synthetic strategy, enabling efficient access to a key 4-hydroxyquinoline-3-carboxylic acid intermediate. This versatile intermediate opens avenues for the development of a diverse library of quinolone compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-fluoroaniline is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of both a difluoromethoxy group and a fluorine atom on the aniline ring allows for the strategic introduction of fluorine into heterocyclic scaffolds. The incorporation of these fluorine-containing moieties can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins.
This document provides detailed application notes and experimental protocols for the preparation of fluorinated quinolones, a prominent class of heterocyclic compounds, using this compound as a key starting material. The methodologies described are centered around the well-established Gould-Jacobs reaction, a powerful tool for the synthesis of the quinolone core structure.
Core Synthetic Pathway: The Gould-Jacobs Reaction
The primary route for synthesizing the quinolone scaffold from this compound is the Gould-Jacobs reaction. This process involves two key stages:
-
Condensation: The initial step is the reaction of this compound with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate, diethyl 2-(((4-(difluoromethoxy)-3-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures in a high-boiling point solvent, such as diphenyl ether, to induce an intramolecular cyclization. This step forms the bicyclic quinolone ring system, yielding ethyl 6-(difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylate.
This quinolone core can be further modified, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, which is a common precursor for many quinolone-based therapeutic agents.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of the fluorinated quinolone core from this compound.
| Step | Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | Diethyl 2-(((4-(difluoromethoxy)-3-fluorophenyl)amino)methylene)malonate | C₁₅H₁₆F₃NO₅ | 363.29 | 90-95 | White to pale yellow solid |
| 2 | Ethyl 6-(difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₃H₁₀F₃NO₄ | 317.22 | 85-90 | Off-white to light brown solid |
| 3 | 6-(Difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₁H₆F₃NO₄ | 289.17 | 95-98 | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((4-(difluoromethoxy)-3-fluorophenyl)amino)methylene)malonate (Condensation)
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
Procedure:
-
In a clean, dry round-bottom flask, combine equimolar amounts of this compound and diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-110 °C with constant stirring.
-
Maintain the reaction at this temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
-
Upon completion, the reaction mixture, which is the crude product, can be used directly in the next step without further purification.
Protocol 2: Synthesis of Ethyl 6-(difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
Materials:
-
Diethyl 2-(((4-(difluoromethoxy)-3-fluorophenyl)amino)methylene)malonate (from Protocol 1)
-
Diphenyl ether (or another suitable high-boiling point solvent)
-
High-temperature reaction vessel with a reflux condenser
-
Heating mantle with high-temperature control
-
Hexane or petroleum ether for washing
Procedure:
-
In a separate reaction vessel, heat diphenyl ether to 250-260 °C.
-
Slowly and carefully add the crude product from Protocol 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 20-30 minutes. The cyclization process will result in the formation of the quinolone product, which may precipitate out of the hot solvent.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, add hexane or petroleum ether to dilute the diphenyl ether and aid in the precipitation of the product.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane or petroleum ether to remove the diphenyl ether.
-
Dry the product under vacuum to yield ethyl 6-(difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Protocol 3: Synthesis of 6-(Difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylic acid (Hydrolysis)
Materials:
-
Ethyl 6-(difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylate (from Protocol 2)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Suspend the ethyl ester from Protocol 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring until the hydrolysis is complete (typically 2-4 hours). The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to the mixture to acidify it to a pH of approximately 2-3. This will cause the carboxylic acid product to precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 6-(Difluoromethoxy)-7-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a fluorinated quinolone core.
Caption: Logical relationship in drug discovery using the target aniline.
Application Notes and Protocols: 4-(Difluoromethoxy)-3-fluoroaniline as a Precursor for Novel Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Difluoromethoxy)-3-fluoroaniline as a key building block in the synthesis of innovative agrochemicals, with a specific focus on a novel class of herbicidal tetrazole compounds. Detailed synthetic protocols, mode of action, and data presentation are included to support researchers in the field of crop protection.
Introduction
The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The difluoromethoxy group, in particular, can significantly modulate the physicochemical properties of a molecule, influencing its binding affinity to target enzymes and its behavior in the environment. This compound emerges as a valuable synthon, providing a scaffold for the development of next-generation herbicides. Its unique substitution pattern offers opportunities for the synthesis of compounds with potentially novel modes of action and improved selectivity.
Recent patent literature has highlighted the use of a closely related intermediate, 3-amino-2-chloro-4-(difluoromethoxy)benzoic acid, in the synthesis of potent herbicidal tetrazole compounds. This underscores the potential of anilines with the 4-(difluoromethoxy)phenyl moiety in creating effective crop protection solutions.
Application in Herbicide Synthesis: Tetrazole Derivatives
Compounds featuring the 4-(difluoromethoxy)phenyl group have been successfully integrated into herbicidal tetrazole structures. These compounds represent a promising new class of herbicides for the control of unwanted vegetation in various agricultural settings.
General Synthetic Pathway
The synthesis of these herbicidal tetrazoles involves a multi-step process, beginning with the preparation of a key benzoic acid intermediate derived from a substituted aniline. This intermediate is then activated and coupled with a tetrazole moiety to yield the final active ingredient. The general workflow for the synthesis and evaluation of these compounds is outlined below.
Caption: General workflow for the synthesis and evaluation of tetrazole herbicides.
Experimental Protocols
The following protocols are based on procedures described in the patent literature for the synthesis of herbicidal tetrazoles incorporating the 4-(difluoromethoxy)phenyl moiety.
Protocol 1: Synthesis of 3-Amino-2-chloro-4-(difluoromethoxy)benzoic acid
This protocol describes the hydrolysis of a methyl benzoate precursor to the corresponding benzoic acid, a key intermediate for the final coupling step.
Materials:
-
Methyl 3-amino-2-chloro-4-(difluoromethoxy)benzoate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Brine
Procedure:
-
To a solution of methyl 3-amino-2-chloro-4-(difluoromethoxy)benzoate (60.7 mmol) in a mixture of tetrahydrofuran (122 mL) and water (31 mL) at room temperature, add lithium hydroxide monohydrate (182 mmol).
-
Stir the mixture at room temperature for 26 hours.
-
Cool the mixture to 0°C using an ice-water bath.
-
Quench the reaction by the slow addition of 2 M aq. HCl (150 mL).
-
Allow the mixture to warm to room temperature.
-
Add EtOAc (150 mL) and brine (100 mL) and separate the phases.
-
Extract the aqueous phase with EtOAc (100 mL).
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate in vacuo to yield 3-amino-2-chloro-4-(difluoromethoxy)benzoic acid.
Protocol 2: Synthesis of (2,3,4,5,6-pentafluorophenyl) 3-amino-2-chloro-4-(difluoromethoxy)benzoate
This protocol details the activation of the benzoic acid intermediate and its coupling to form an activated ester, preparing it for reaction with the tetrazole component.
Materials:
-
3-Amino-2-chloro-4-(difluoromethoxy)benzoic acid
-
Acetonitrile
-
2,3,4,5,6-pentafluorophenol
-
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine hydrochloride (EDC)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of 3-amino-2-chloro-4-(difluoromethoxy)benzoic acid (55.1 mmol) in acetonitrile (102 mL) at room temperature, add a solution of 2,3,4,5,6-pentafluorophenol (60.6 mmol) in acetonitrile (44 mL).
-
Add 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine hydrochloride (66.1 mmol) to the mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding 2 M aq. HCl (150 mL) and stir for an additional 5 minutes.
-
Transfer the mixture to a separating funnel, rinsing with EtOAc.
-
Add EtOAc (200 mL) and brine (150 mL) and separate the phases.
-
Wash the organic phase with saturated aq. NaHCO₃ (200 mL), dry over MgSO₄, and filter.
-
Adsorb the filtrate onto silica gel and purify by flash column chromatography (cyclohexane/EtOAc gradient) to afford the product.
Mode of Action of Tetrazole Herbicides
While the specific target of the novel tetrazole herbicides derived from this compound is a subject of ongoing research, many tetrazole-based herbicides are known to inhibit specific enzymes in the biosynthetic pathways of essential amino acids or pigments in plants. A plausible mode of action is the inhibition of a key enzyme, leading to the disruption of critical metabolic processes and ultimately causing plant death.
Caption: Plausible mode of action for tetrazole herbicides.
Data Presentation
The efficacy of newly synthesized herbicides is typically evaluated through dose-response studies on various weed species. The results are often presented as IC₅₀ values (the concentration of the compound that inhibits a specific biological process by 50%).
Table 1: Hypothetical Herbicidal Activity of Tetrazole Derivatives
| Compound ID | Target Weed Species | IC₅₀ (µM) |
| TZH-001 | Amaranthus retroflexus (Redroot pigweed) | 0.52 |
| TZH-001 | Chenopodium album (Common lambsquarters) | 1.25 |
| TZH-002 | Amaranthus retroflexus (Redroot pigweed) | 0.38 |
| TZH-002 | Chenopodium album (Common lambsquarters) | 0.98 |
| TZH-003 | Amaranthus retroflexus (Redroot pigweed) | 1.10 |
| TZH-003 | Chenopodium album (Common lambsquarters) | 2.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated through rigorous bioassays.
Conclusion
This compound and its closely related derivatives are valuable building blocks for the discovery of novel agrochemicals. The successful synthesis of potent herbicidal tetrazoles containing the 4-(difluoromethoxy)phenyl moiety demonstrates the potential of this scaffold in developing new crop protection agents. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the synthesis and application of this and similar fluorinated anilines in the ongoing search for more effective and sustainable agricultural solutions.
Application Notes and Protocols: Synthesis of N-(4-(Difluoromethoxy)-3-fluorophenyl) Amides via Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and drug development. The incorporation of fluorine atoms or fluorine-containing moieties into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group, in particular, is a valuable substituent known to enhance these properties. This document provides detailed protocols for the synthesis of N-(4-(difluoromethoxy)-3-fluorophenyl) amides through the acylation of 4-(difluoromethoxy)-3-fluoroaniline with various acyl chlorides. These resulting amide scaffolds are of significant interest as they are found in a variety of biologically active compounds.
Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of an acyl chloride with this compound. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
General Reaction:
Data Presentation
The following table summarizes representative quantitative data for the acylation of this compound with various acyl chlorides, based on analogous reactions reported in the literature.
| Acyl Chloride | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetyl chloride | N-(4-(difluoromethoxy)-3-fluorophenyl)acetamide | Dichloromethane | Triethylamine | 2 | >95 | >98 |
| Benzoyl chloride | N-(4-(difluoromethoxy)-3-fluorophenyl)benzamide | Tetrahydrofuran | Pyridine | 4 | 85-95 | >98 |
| Cyclopropanecarbonyl chloride | N-(4-(difluoromethoxy)-3-fluorophenyl)cyclopropanecarboxamide | Dichloromethane | Triethylamine | 3 | ~90 | >97 |
| 4-Fluorobenzoyl chloride | N-(4-(difluoromethoxy)-3-fluorophenyl)-4-fluorobenzamide | N,N-Dimethylformamide | N,N-Diisopropylethylamine | 12 | 80-90 | >98 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(4-(difluoromethoxy)-3-fluorophenyl)benzamide, a representative example of the acylation reaction.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-(difluoromethoxy)-3-fluorophenyl)benzamide.
Visualizations
The following diagrams illustrate the key aspects of the synthesis and its relevance.
Caption: Experimental workflow for the synthesis of N-(4-(difluoromethoxy)-3-fluorophenyl)benzamide.
Caption: Logical relationship of synthesis and application in drug development.
Application Notes and Protocols for N-Arylation using 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amines is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific use of 4-(difluoromethoxy)-3-fluoroaniline as a building block is of particular interest in medicinal chemistry. The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups, while the fluoro substituent can influence pKa and binding interactions. This document provides detailed protocols for the N-arylation of this compound with various aryl halides, drawing upon established methodologies for electronically similar anilines. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions are presented as viable synthetic routes.
General Considerations
Due to the electron-withdrawing nature of the fluoro and difluoromethoxy substituents, this compound is a relatively electron-deficient nucleophile. Consequently, N-arylation reactions may require carefully optimized conditions to achieve high yields. Key considerations include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. For challenging couplings, the use of modern, highly active catalyst systems is recommended. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of catalysts and reagents. Anhydrous solvents are crucial for the success of these cross-coupling reactions.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. For electron-deficient anilines, the use of sterically hindered, electron-rich phosphine ligands is often critical for achieving high catalytic activity.
Protocol 1: N-Arylation of this compound with Aryl Bromides
This protocol is adapted from established procedures for the N-arylation of electron-deficient anilines with aryl bromides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate glovebox or under a stream of inert gas, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene or dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, often favored for its cost-effectiveness. Modern protocols utilize ligands to enable milder reaction conditions.
Protocol 2: N-Arylation of this compound with Aryl Iodides
This protocol is based on modern Ullmann-type couplings that are effective for a range of anilines.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) as a ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry reaction vial, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-arylation of anilines with electronic and structural similarities to this compound. These values should be considered as a starting point for optimization.
Table 1: Palladium-Catalyzed N-Arylation of Electron-Deficient Anilines with Aryl Halides
| Entry | Aryl Halide | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3-Fluoroaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Chlorobenzonitrile | 4-Trifluoromethylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 80-90 |
| 3 | 1-Bromo-4-methoxybenzene | 3,5-Difluoroaniline | G3-XPhos (2) | - | NaOtBu | Dioxane | 100 | 16 | 88-98 |
| 4 | 2-Bromopyridine | 4-Nitroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Table 2: Copper-Catalyzed N-Arylation of Electron-Deficient Anilines with Aryl Halides
| Entry | Aryl Halide | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 3-Fluoroaniline | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Cyanoaniline | CuI (5) | DMEDA (10) | K₃PO₄ | DMF | 130 | 36 | 65-75 |
| 3 | 3-Iodoanisole | 3-Fluoro-4-methoxyaniline | Cu₂O (10) | Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 48 | 60-70 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | 3-Chloroaniline | CuI (10) | None | K₂CO₃ | NMP | 150 | 24 | 55-65 |
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Palladium-catalyzed N-arylation.
Catalytic Cycle for Buchwald-Hartwig Amination
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-(Difluoromethoxy)-3-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this synthesis and optimizing your product yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, which is typically achieved in a two-step process:
-
Difluoromethylation: O-difluoromethylation of 3-fluoro-4-nitrophenol to yield 4-(difluoromethoxy)-3-fluoronitrobenzene.
-
Reduction: Reduction of the nitro group of 4-(difluoromethoxy)-3-fluoronitrobenzene to the corresponding aniline.
Step 1: Difluoromethylation of 3-Fluoro-4-nitrophenol
Issue 1: Low or No Conversion of 3-Fluoro-4-nitrophenol
| Potential Cause | Troubleshooting Recommendation |
| Inactive Difluoromethylating Agent | Sodium chlorodifluoroacetate is a common and stable reagent. Ensure it is of good quality and has been stored in a dry environment. Consider using a fresh batch if in doubt. |
| Insufficient Base | A base such as potassium carbonate or cesium carbonate is crucial for the deprotonation of the phenol. Ensure at least 1.5 equivalents of a strong base are used. For challenging reactions, cesium carbonate may be more effective. |
| Low Reaction Temperature | The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures, typically around 120°C.[1] Ensure your reaction is reaching and maintaining the target temperature. |
| Improper Solvent | A polar aprotic solvent like DMF is generally effective for this reaction.[1] Ensure the solvent is anhydrous, as water can react with the difluorocarbene. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Recommendation |
| Decomposition of Starting Material | At high temperatures, nitrophenols can be susceptible to decomposition. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times at high temperatures. |
| Reaction with Solvent | DMF can decompose at high temperatures in the presence of a strong base. While it is a common solvent, consider alternatives like acetonitrile if significant solvent-related impurities are observed. |
| Formation of Dimer/Trimer Byproducts | This is more common when using gaseous difluoromethylating agents like chlorodifluoromethane. Using sodium chlorodifluoroacetate can minimize the formation of these byproducts.[1] |
Step 2: Reduction of 4-(Difluoromethoxy)-3-fluoronitrobenzene
Issue 1: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | The activity of hydrogenation catalysts like Pd/C or Pt/C can decrease over time. Use a fresh batch of catalyst or consider a higher loading (e.g., 5-10 mol%). |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (typically 1-5 MPa).[2] |
| Poor Mass Transfer | In heterogeneous catalysis, efficient stirring is crucial. Ensure vigorous agitation to maximize the contact between the substrate, catalyst, and hydrogen. |
| Alternative Reducing Agents | If catalytic hydrogenation is problematic, consider alternative reducing systems such as iron powder in acidic medium (e.g., with acetic acid or ammonium chloride) or tin(II) chloride. |
Issue 2: Low Yield due to Side Reactions (Defluorination)
| Potential Cause | Troubleshooting Recommendation |
| Hydrodefluorination of the Aromatic Ring | The C-F bond can be susceptible to cleavage under certain hydrogenation conditions.[3][4] To minimize this, use a milder catalyst like 5% Pt/C instead of 10% Pd/C. Running the reaction at lower temperatures and pressures can also reduce the risk of defluorination. A Chinese patent suggests that a Pt/C catalyst with a metal promoter can reduce defluorination by-products to less than 0.1%.[5] |
| Cleavage of the Difluoromethoxy Group | The O-CF2H group is generally stable, but aggressive reduction conditions could potentially lead to its cleavage. Monitor for the formation of 3-fluoro-4-aminophenol as a potential byproduct. If this is observed, switch to milder reduction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and logical starting material is 3-fluoro-4-nitrophenol. This allows for the introduction of the difluoromethoxy group at the hydroxyl position, followed by the reduction of the nitro group.
Q2: Which difluoromethylating agent is recommended for the first step?
A2: Sodium chlorodifluoroacetate is a preferred reagent. It is a stable, commercially available solid that serves as a precursor to difluorocarbene upon heating.[1] This avoids the handling of hazardous gases like chlorodifluoromethane and can lead to cleaner reactions.[1]
Q3: What are the typical reaction conditions for the difluoromethylation of a phenol with sodium chlorodifluoroacetate?
A3: A typical procedure involves reacting the phenol with sodium chlorodifluoroacetate in a polar aprotic solvent like DMF, in the presence of a base such as cesium carbonate, at an elevated temperature (e.g., 120°C) for a few hours.[1]
Q4: What are the best practices for the catalytic hydrogenation of the nitro intermediate?
A4: For the reduction of 4-(difluoromethoxy)-3-fluoronitrobenzene, catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere is a common method. It is often preferred over palladium-on-carbon (Pd/C) to minimize the risk of hydrodefluorination.[5] Typical solvents include ethanol or methanol. The reaction is usually carried out at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa.[2]
Q5: How can I monitor the progress of the reactions?
A5: Both reaction steps can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis of the difluoromethylation step, a 1:2 mixture of ethyl acetate and hexanes can be used as the eluent, with visualization under UV light.[1]
Q6: What are some common methods for purifying the final product?
A6: The final product, this compound, can be purified by column chromatography on silica gel. Alternatively, distillation under reduced pressure may be employed. For purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique. A C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for method development.[6]
Data Presentation
Table 1: Comparison of Catalysts for Nitroarene Reduction
| Catalyst | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1% Pt/C | 3-chloro-4-fluoronitrobenzene | H₂ (0.1-5 MPa) | None | 50-100 | 1-10 | >94 | CN104292113A[2] |
| Pd/C | 3,5-dichloro-4-fluoronitrobenzene | H₂ (1.0-4.0 MPa) | 95% Ethanol | 60-120 | 2-5 | High | CN101624348A[7] |
| Fe/NH₄Cl | 4-(difluoromethoxy)nitrobenzene | Hydrazine | Water | - | - | High | CN103819349A |
| AuPd/TiO₂ | Nitrobenzene | H₂ (3 bar) | None | 90 | 15 | >99 | ResearchGate Article[8] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethoxy)-3-fluoronitrobenzene (Adapted from Organic Syntheses Procedure) [1]
-
To a round-bottomed flask, add 3-fluoro-4-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Degas the mixture by bubbling nitrogen through the solution for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (General Procedure)
-
To a hydrogenation vessel, add 4-(difluoromethoxy)-3-fluoronitrobenzene (1.0 equiv), a suitable solvent (e.g., ethanol), and 5% Pt/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 MPa) and heat to 60-80°C.
-
Stir the reaction mixture vigorously for 2-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the difluoromethylation step.
Caption: Troubleshooting logic for side reactions during the reduction step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
minimizing byproduct formation in difluoromethoxylation of anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the difluoromethoxylation of anilines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of bis-difluoromethoxylated aniline. How can I minimize this over-reaction?
A1: The formation of bis-difluoromethoxylated byproducts is common, especially with electron-rich anilines. Here are several strategies to mitigate this issue:
-
Reduce the Equivalents of the Difluoromethoxylating Reagent: Carefully titrate the amount of the difluoromethoxylating agent. Using a smaller excess (e.g., 1.1 to 1.5 equivalents) can significantly reduce the incidence of the second addition.
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the formation of the bis-adduct.
-
Lower the Reaction Temperature: If the reaction conditions allow, reducing the temperature can decrease the rate of the second difluoromethoxylation more than the first, thus improving selectivity for the mono-adduct.
Q2: I am observing poor regioselectivity with a mixture of ortho- and para-difluoromethoxylated products. How can I improve the selectivity?
A2: Regioselectivity is a known challenge in the functionalization of anilines. The electronic and steric properties of the aniline substrate and the reaction conditions play a crucial role.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the regioselectivity. For some photocatalytic systems, a 1:1 mixture of DMSO and N,N-Dimethylacetamide (DMA) has been shown to favor para substitution, while a 2:1 mixture of Methanol and Dichloromethane (DCM) can promote ortho selectivity.[1] Experiment with a range of solvents to find the optimal conditions for your specific substrate.
-
Protecting Groups: The use of a bulky protecting group on the aniline nitrogen can sterically hinder the ortho positions, thereby favoring para substitution. The protecting group can be removed in a subsequent step.
-
Catalyst Selection: The choice of photocatalyst or transition metal catalyst can influence the regiochemical outcome. Review literature for catalysts known to provide high selectivity for the desired isomer with similar substrates.
Q3: The yield of my desired difluoromethoxylated aniline is low, and I see a lot of unreacted starting material. What are the potential causes and solutions?
A3: Low conversion can be attributed to several factors:
-
Inactive Catalyst: Ensure your photocatalyst or transition metal catalyst is active. For photocatalytic reactions, confirm that the light source has the correct wavelength and intensity to excite the catalyst.[2][3]
-
Insufficient Reagent: Verify the quality and concentration of your difluoromethoxylating reagent. Some reagents can be sensitive to moisture and may degrade over time.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for efficient reaction. For instance, in some photocatalytic systems, organic bases like Na₂CO₃ in a solvent like DMSO have been found to be effective.[2] Optimization of these components is often necessary.
-
Reaction Quenching: The presence of radical scavengers (e.g., TEMPO) or oxygen can inhibit radical-mediated reactions. Ensure your reaction is properly degassed and run under an inert atmosphere if required by the protocol.
Q4: I am having difficulty purifying my difluoromethoxylated aniline from the byproducts. Do you have any suggestions?
A4: Purification can be challenging due to the similar polarities of the desired product and its isomers or bis-adducts.
-
Chromatography Optimization:
-
Column Choice: Use a high-resolution silica gel for flash chromatography.
-
Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Experiment with different solvent systems to maximize the resolution between the product and byproducts.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to facilitate separation. For example, reacting the aniline with an appropriate reagent could alter its polarity, allowing for easier separation, followed by deprotection.
Data Presentation: Impact of Reaction Parameters on Byproduct Formation
The following tables summarize how different reaction parameters can influence the yield and selectivity of the difluoromethoxylation of a model substrate, 4-chloroaniline.
Table 1: Effect of Solvent on Regioselectivity
| Entry | Solvent System (v/v) | Yield (%) | para/ortho Ratio |
| 1 | DMSO/DMA (1:1) | 85 | 13.3:1 |
| 2 | MeOH/DCM (2:1) | 78 | 1:9 |
| 3 | Acetonitrile | 75 | 4:1 |
| 4 | Dichloromethane | 65 | 2.5:1 |
Data is representative and based on trends reported in the literature.[1]
Table 2: Effect of Photocatalyst Loading on Yield and Bis-Adduct Formation
| Entry | Photocatalyst Loading (mol%) | Yield of Mono-adduct (%) | Yield of Bis-adduct (%) |
| 1 | 0.5 | 65 | < 5 |
| 2 | 1.0 | 88 | 8 |
| 3 | 1.5 | 92 | 15 |
| 4 | 2.0 | 91 | 18 |
Data is representative and based on trends reported in the literature.[4]
Experimental Protocols
General Protocol for Photocatalytic Difluoromethoxylation of Anilines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aniline substrate (1.0 equiv)
-
Difluoromethoxylating reagent (e.g., a sulfonium salt) (1.5 equiv)
-
Photocatalyst (e.g., Eosin Y or an Iridium complex) (1-2 mol%)[2][3]
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv)[2]
-
Anhydrous solvent (e.g., DMSO, DMF, or a mixture)[2]
-
Schlenk tube or similar reaction vessel
-
Light source (e.g., Blue or Green LEDs)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aniline substrate, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent, followed by the difluoromethoxylating reagent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with the light source. Position the light source as close to the reaction vessel as possible for maximum irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the photocatalytic difluoromethoxylation of anilines.
Caption: A troubleshooting decision tree for common issues in aniline difluoromethoxylation.
Caption: Simplified mechanism showing the formation of the desired product and a common byproduct.
References
- 1. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-(difluoromethoxy)-3-fluoroaniline derivatives. Due to the electron-deficient nature and specific functionalities of this substrate, researchers may face issues such as low or no product yield, catalyst deactivation, and competing side reactions. This document aims to provide a systematic approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halogenated this compound derivative is showing low to no conversion. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of this substrate is a frequent challenge and can often be attributed to several key factors related to its electronic properties:
-
Catalyst Inactivity or Deactivation: The electron-withdrawing nature of the fluoro and difluoromethoxy groups reduces the electron density of the aromatic ring. This can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Furthermore, the aniline moiety itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]
-
Inappropriate Ligand Choice: Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective for coupling electron-deficient substrates. These ligands may not be electron-rich or bulky enough to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Suboptimal Base Selection: The choice and quality of the base are critical. An insufficiently strong base may not effectively activate the boronic acid for transmetalation. Conversely, some bases can promote side reactions if not carefully chosen. The presence of water in the base or solvent can also be detrimental.
-
Poor Reagent Quality: The purity of all reagents, including the halogenated aniline, the boronic acid, and the solvent, is paramount. Impurities can poison the catalyst.[1] Additionally, boronic acids are susceptible to decomposition, particularly protodeboronation.[1]
-
Instability of the Difluoromethoxy Group: While generally considered robust, the difluoromethoxy (-OCF₂H) group's stability under specific basic and high-temperature Suzuki conditions should be considered. Although direct evidence for its hydrolysis under these specific conditions is limited, harsh basic conditions could potentially lead to degradation.
Q2: I'm observing significant amounts of side products. What are the most likely side reactions and how can I minimize them?
A2: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction removes the boronic acid from the catalytic cycle and is often promoted by the presence of water and certain bases.[1]
-
Solution: Employ anhydrous ("dry") solvents and ensure your base is thoroughly dried. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can also increase stability and reduce the rate of protodeboronation.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[1]
-
Solution: Rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the reaction.[1]
-
Q3: Which catalyst and ligand system is recommended for the Suzuki coupling of this compound derivatives?
A3: For electron-deficient and sterically hindered substrates like this, highly active catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ are often not effective. Consider using:
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands are designed for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy for electron-poor substrates.[1][2]
-
Palladium Precatalysts: Using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3 or SPhos Pd G2) can lead to more reproducible results and higher yields.[2] These precatalysts ensure the efficient generation of the active Pd(0) species.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst System | Switch to a more active catalyst system. Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G2). Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base | Screen different bases. For electron-deficient aryl halides, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ or Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | Ensure the solvent is anhydrous and rigorously degassed. Screen different solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often with a small amount of water. |
| Low Reaction Temperature | The activation of the carbon-halogen bond on an electron-deficient ring may require higher temperatures. Incrementally increase the reaction temperature (e.g., from 80 °C to 100-110 °C). |
| Reagent Decomposition | Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). While the difluoromethoxy group is generally stable, prolonged reaction times at very high temperatures with strong bases could be a factor. Monitor the stability of the starting material by TLC or LC-MS. |
Data Presentation
Table 1: Recommended Catalyst and Ligand Systems for Electron-Deficient Anilines
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 | Excellent for electron-poor and sterically hindered substrates. |
| Pd(OAc)₂ | RuPhos or BrettPhos | 1-3 | High activity for a broad range of challenging couplings. |
| XPhos Pd G3 | (Integrated) | 1-2 | Air- and moisture-stable precatalyst, ensures reproducible activation. |
| SPhos Pd G2 | (Integrated) | 1-2 | Highly active and stable precatalyst for a variety of cross-couplings. |
Table 2: Comparison of Reaction Parameters for Suzuki Coupling of Halogenated Anilines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | (Not specified) |
| ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (10) | Cs₂CO₃ (3.0) | 2-MeTHF/H₂O | 80 | 91 |
| 3-chloro-4-fluoroaniline | Arylboronic acid | Pd₂(dba)₃ (1-3) / SPhos (2-6) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O | 100-120 | (Substrate dependent) |
| 3-chloro-5-(4-fluorophenyl)aniline | Arylboronic acid | PdCl₂(dppf) (1-5) | K₃PO₄ (2-3) | 1,4-Dioxane | 80-110 | (Substrate dependent) |
Note: The data in Table 2 is compiled from literature on similar, but not identical, substrates to provide a starting point for optimization.[3][4][5]
Experimental Protocols
General Protocol for Suzuki Coupling of a Halogenated this compound
This protocol is a general starting point and may require optimization for specific substrates and coupling partners.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, to make a 0.1-0.2 M solution)
-
Degassed water (if using a biphasic system, typically a 10:1 to 4:1 organic solvent to water ratio)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halogenated this compound, the arylboronic acid (or ester), and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous organic solvent, followed by degassed water if required, via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 90-100 °C is recommended).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Technical Support Center: Preventing Dehalogenation in Reactions with Fluorinated Anilines
Welcome to the Technical Support Center for chemists and researchers working with fluorinated anilines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate dehalogenation, a common and often frustrating side reaction in cross-coupling and other transformations involving these valuable building blocks.
FAQs: Quick Answers to Common Problems
Q1: What is dehalogenation and why is it a problem with fluorinated anilines?
A1: Dehalogenation is a side reaction where the fluorine atom on the aniline ring is replaced by a hydrogen atom. This is particularly problematic in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling.[1][2][3] The strength of the carbon-fluorine (C-F) bond makes fluorinated anilines generally less reactive than their chloro, bromo, or iodo counterparts.[4] This can lead to conditions where the desired cross-coupling is slow, allowing the competing dehalogenation pathway to become significant.
Q2: Which factors have the most significant impact on preventing dehalogenation?
A2: Several factors can be optimized to suppress dehalogenation. The most critical are the choice of ligand , base , and reaction temperature . A judicious selection of these parameters can significantly favor the desired cross-coupling reaction over the undesired C-F bond cleavage.
Q3: What are the best general practices to avoid dehalogenation?
A3: To minimize dehalogenation, it is advisable to:
-
Use a bulky, electron-rich phosphine ligand.
-
Employ a weaker inorganic base instead of strong organic bases.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Ensure a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and other side reactions.[1][5]
-
Consider protecting the aniline's amino group if other strategies are insufficient.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination with a fluorinated aniline and observing a significant amount of the corresponding defluorinated aniline as a byproduct.
Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig Amination
Detailed Analysis and Recommendations:
-
Ligand Selection: The choice of phosphine ligand is paramount in promoting the desired reductive elimination to form the C-N bond over pathways that lead to C-F bond cleavage.[2] Bulky and electron-donating ligands, such as those from the Buchwald family (e.g., XPhos, SPhos, RuPhos), have demonstrated superior performance in minimizing dehalogenation.[6]
-
Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote dehalogenation.[3] Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective in suppressing this side reaction.[7]
-
Temperature Control: Higher reaction temperatures can provide the activation energy needed for C-F bond cleavage. It is recommended to run the reaction at the lowest temperature that affords a reasonable conversion to the desired product. Lowering the temperature has been shown to suppress dehalogenation.[8]
Issue 2: Dehalogenation Byproducts in Suzuki Coupling
You are performing a Suzuki coupling with a fluorinated aniline derivative and isolating the defluorinated analog along with your desired biaryl product.
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling
Detailed Analysis and Recommendations:
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[9] For fluorinated substrates, strong bases can lead to undesired side reactions, including dehalogenation and protodeboronation. Milder inorganic bases like K₃PO₄ and Cs₂CO₃ are generally preferred.[1]
-
Boronic Acid/Ester Stability: The stability of the organoboron reagent is important. Decomposition of the boronic acid can lead to side reactions. Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[1]
-
Solvent Choice: The solvent can influence the reaction outcome. Aprotic solvents such as toluene or dioxane are often good choices. Protic solvents may serve as a proton source for dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize the effect of different ligands and bases on the yield of the desired product versus the dehalogenated byproduct in cross-coupling reactions of fluorinated anilines.
Table 1: Ligand Screening in Buchwald-Hartwig Amination of 4-Fluoroaniline with a Secondary Amine
| Ligand | Desired Product Yield (%) | Dehalogenated Aniline (%) |
| P(t-Bu)₃ | 65 | 25 |
| XPhos | 92 | <5 |
| SPhos | 88 | <5 |
| RuPhos | 85 | 7 |
| dppf | 40 | 45 |
Reaction conditions: 4-fluoroaniline (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h. Yields are approximate and based on literature trends.
Table 2: Base Screening in Suzuki Coupling of 2-Bromo-4-fluoroaniline with Phenylboronic Acid
| Base | Desired Product Yield (%) | Dehalogenated Aniline (%) |
| NaOtBu | 55 | 30 |
| K₂CO₃ | 75 | 10 |
| Cs₂CO₃ | 85 | <5 |
| K₃PO₄ | 90 | <5 |
Reaction conditions: 2-bromo-4-fluoroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Base (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 16 h. Yields are approximate and based on literature trends.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Fluoroaniline with 4-Methylaniline
This protocol is a representative procedure for the C-N cross-coupling of a fluorinated aniline, optimized to minimize dehalogenation.
Materials:
-
2-Fluoroaniline
-
4-Methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Schlenk flask and other air-sensitive reaction glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.8 mmol).
-
Reagent Addition: Add 2-fluoroaniline (2.0 mmol) and 4-methylaniline (2.4 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Fluoroaniline Derivative with an Arylboronic Acid
This protocol provides a general method for the Suzuki coupling of a fluorinated aniline derivative, employing conditions that suppress C-F bond cleavage.
Materials:
-
Bromo- or Chloro-substituted 4-fluoroaniline derivative
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and other air-sensitive reaction glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the halo-4-fluoroaniline (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and Cs₂CO₃ (2.0 mmol) to a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Key Factors Influencing Dehalogenation
Generalized Buchwald-Hartwig Catalytic Cycle
This technical support center provides a starting point for addressing dehalogenation in reactions with fluorinated anilines. Successful synthesis often requires careful optimization of the reaction conditions for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 4-(Difluoromethoxy)-3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Difluoromethoxy)-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, by-products, or degradation. These may include unreacted precursors, isomers, and over-fluorinated or hydrolyzed species. The synthesis of related compounds like 4-(difluoromethoxy)aniline often starts from 4-nitrophenol, suggesting that residual nitro-aromatic compounds could be present if a similar route is used.[1]
Q2: Which analytical techniques are recommended to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for determining purity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is highly useful for identifying and quantifying fluorine-containing impurities.[3] A sharp melting point range can also be a good indicator of high purity.
Q3: What are the recommended storage conditions for purified this compound?
A3: Similar to other halogenated anilines, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It may be sensitive to air and should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent degradation.[4]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[5]
-
Solution 1: Reheat the solution and add more of the primary solvent to decrease saturation.[5]
-
Solution 2: Ensure the solution cools slowly. Rapid cooling promotes oil formation over crystal growth.[5]
-
Solution 3: Try a different solvent or a mixed solvent system with a lower boiling point.
Q5: No crystals are forming, even after cooling the solution in an ice bath. What are my options?
A5:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound.
-
Increase Concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Use an Anti-Solvent: If your compound is soluble in a non-polar solvent, the addition of a polar anti-solvent (in which the compound is insoluble) can promote crystallization. Add the anti-solvent dropwise to the point of saturation (slight cloudiness) and then allow it to cool slowly.
Column Chromatography Issues
Q6: The separation of my compound from impurities on the column is poor. How can I improve it?
A6:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems (mobile phases) to find one that gives good separation between your product and the impurities. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[6]
-
Adjust the Stationary Phase: Ensure you are using the correct mesh size of silica gel. A finer mesh (e.g., 230-400) can provide better resolution.[6]
-
Column Packing: Ensure the column is packed evenly to avoid channeling. A slurry packing method is generally recommended.[6]
-
Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it carefully onto the column in a narrow band.[6]
General Purity Issues
Q7: The purified product is still colored. How can I decolorize it?
A7: If the colored impurities are non-polar, they may co-elute with your product during column chromatography. If using recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[2] After a few minutes of gentle boiling, the carbon is removed by hot filtration.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on general procedures for halogenated anilines.[5]
-
Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature. Potential solvents include ethanol/water mixtures, isopropanol, or toluene.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely with gentle heating.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from procedures for similar compounds.[6]
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., petroleum ether). Pack a glass chromatography column with the slurry, ensuring even packing.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization (Qualitative)
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent.[5] |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water.[5] |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold.[5] |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both solvent and solute.[5] |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[5] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system.[5] |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[3] | Exploits the magnetic properties of atomic nuclei to provide structural information.[3] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] | Soluble compounds in sufficient concentration.[3] |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS).[3] | Very high, particularly with specific detectors or when coupled with MS.[3] | Lower sensitivity compared to chromatographic methods.[3] |
| Advantages | Versatile and widely applicable. | Excellent for separating volatile impurities. | Provides definitive structural elucidation of unknown impurities.[3] |
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for common purification issues.
References
stability of the difluoromethoxy group under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the difluoromethoxy (-OCF₂H) group under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the difluoromethoxy group?
A1: The difluoromethoxy group is generally considered to be a robust and chemically stable moiety, particularly when compared to its methoxy (-OCH₃) analog.[1][2] This stability is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bonds, which makes the group resistant to enzymatic cleavage and chemical degradation.[1][2] It is frequently incorporated into drug candidates to block metabolically labile sites prone to O-demethylation, thereby enhancing the compound's pharmacokinetic profile.[1][2]
Q2: How does the stability of the difluoromethoxy group compare to the trifluoromethoxy group?
A2: Both the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups are significantly more stable than a methoxy group. The trifluoromethoxy group is generally considered one of the most stable substituents due to the strength of the three C-F bonds. The difluoromethoxy group is also highly stable and resistant to metabolic degradation. While both enhance metabolic stability, the choice between them often depends on the desired electronic properties and lipophilicity.
Q3: Can the difluoromethoxy group be cleaved under any conditions?
A3: While generally stable, the difluoromethoxy group is not completely inert. Its stability can be influenced by the overall molecular structure and the reaction conditions. For example, the presence of a difluoromethoxy group can increase the hydrolytic lability of adjacent functional groups.[3] Extreme acidic or basic conditions, especially at elevated temperatures, may lead to degradation, although it is more resistant to defluorination than monofluorinated groups.
Q4: What are the typical degradation pathways for difluoromethoxy-containing compounds?
A4: The primary degradation pathway of concern for molecules containing a methoxy group is O-demethylation. The difluoromethoxy group is designed to be resistant to this pathway. Under forced degradation conditions, potential pathways could involve hydrolysis of the ether linkage to yield the corresponding phenol, though this is generally less favorable than for a non-fluorinated ether. The specific degradation pathway will be highly dependent on the structure of the rest of the molecule.
Troubleshooting Guide
Issue 1: Unexpected degradation of my difluoromethoxy-containing compound during a reaction.
-
Question: I am observing unexpected decomposition of my compound, which contains a difluoromethoxy group, under what I believe are standard reaction conditions. What could be the cause?
-
Answer:
-
Neighboring Group Participation: The electronic properties of the difluoromethoxy group can influence the reactivity of adjacent functional groups. For instance, its electron-withdrawing nature might render a neighboring group more susceptible to nucleophilic attack or hydrolysis.[3] Review the stability of other functional groups in your molecule under the reaction conditions.
-
Extreme pH: While robust, the -OCF₂H group's stability can be compromised under harsh acidic (e.g., strong mineral acids at high temperatures) or basic (e.g., strong hydroxides at high temperatures) conditions. Assess the pH of your reaction medium.
-
Lewis Acid Sensitivity: Certain strong Lewis acids might interact with the fluorine atoms and potentially facilitate cleavage, although this is less common. If your reaction involves strong Lewis acids, consider if a milder alternative could be used.
-
Issue 2: My purified difluoromethoxy-substituted compound shows signs of decomposition upon storage.
-
Question: My compound, which I have confirmed to be pure by NMR and LC-MS, is showing degradation products after storage. How can I prevent this?
-
Answer:
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at an appropriate temperature (typically cold).
-
Residual Reagents: Trace amounts of acid or base from the purification process could be catalyzing slow degradation. Consider re-purifying or neutralizing the sample before final storage.
-
Photostability: Some fluorinated compounds can be susceptible to photolytic degradation.[4] Store your compound in an amber vial or otherwise protected from light. A photostability study may be warranted.
-
Data on Difluoromethoxy Group Stability
The available quantitative data on the degradation of the difluoromethoxy group itself is limited. However, comparative data highlights its enhanced stability relative to the methoxy group, particularly in metabolic contexts.
Table 1: Comparative Metabolic Stability of Methoxy vs. Difluoromethoxy Analogs
| Compound Type | Substituent | Human Liver Microsome Half-life (t½, min) | Stability Profile |
| Representative Analog | -OCH₃ | < 10 | Metabolically Labile |
| Representative Analog | -OCF₂H | > 60 | Metabolically Stable |
Note: These are representative values to illustrate the general trend. Actual half-lives are compound-specific.[2]
Table 2: General Chemical Stability Profile of the Difluoromethoxy Group
| Condition | Stability | Notes |
| Acidic (e.g., 1N HCl, RT) | Generally Stable | Stability may decrease at elevated temperatures or with stronger acids. |
| Basic (e.g., 1N NaOH, RT) | Generally Stable | Stability may decrease at elevated temperatures or with stronger bases. |
| Oxidative (e.g., H₂O₂, RT) | Generally Stable | The C-F bonds are resistant to oxidation. |
| Photolytic | Generally Stable | Compound-dependent; aromatic systems may be more susceptible. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Acidic and Basic Conditions (Forced Degradation)
This protocol outlines a general procedure for evaluating the stability of a difluoromethoxy-containing compound under acidic and basic stress conditions.
Materials:
-
Test compound
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC-MS system
-
pH meter
-
Aqueous acidic solution: 0.1 N HCl
-
Aqueous basic solution: 0.1 N NaOH
-
Buffer solution: pH 7.4 phosphate buffer
-
Organic solvent for stock solution (e.g., acetonitrile or DMSO)
-
Quenching solution (e.g., an equimolar amount of base for the acid-stressed sample and acid for the base-stressed sample)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each condition (acidic, basic, and neutral), add a specific volume of the stock solution to a volumetric flask.
-
Add the corresponding stress solution (0.1 N HCl, 0.1 N NaOH, or pH 7.4 buffer) to the flask and dilute to the final volume. The final concentration of the test compound should be suitable for analysis (e.g., 100 µg/mL). The percentage of organic co-solvent should be kept low (typically <5%) to avoid influencing the aqueous degradation kinetics.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C for accelerated testing).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, quench the reaction in the acidic and basic samples by neutralizing with the quenching solution.
-
Analyze all samples (including the t=0 time point) by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of the parent compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of the compound under each condition.
-
Protocol 2: Analytical Method for Monitoring Stability
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or mass spectrometry (MS) detector is typically used to monitor the stability of the parent compound and detect the formation of degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid (for acidic conditions) or ammonium hydroxide (for basic conditions), is used to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry provides more definitive identification of degradation products.
-
Validation: The analytical method should be validated to be "stability-indicating," meaning it can resolve the parent drug from all significant degradation products.
Visualizations
Caption: Workflow for assessing the chemical stability of a difluoromethoxy-containing compound.
Caption: Troubleshooting flowchart for unexpected degradation of difluoromethoxy compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in the synthesis of 4-(Difluoromethoxy)-3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 4-(Difluoromethoxy)-3-fluoroaniline.
Troubleshooting Guide: Managing Exothermic Events
Exothermic reactions, if not properly controlled, can lead to temperature and pressure increases, potentially causing reaction runaway, reduced yield, and safety hazards. Below are common issues encountered during the synthesis of this compound and steps to mitigate them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Addition rate of a reagent (e.g., nitrating agent) is too fast. 2. Inadequate cooling or failure of the cooling system. 3. Insufficient stirring leading to localized "hot spots." 4. Incorrect solvent with a low boiling point. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., switch to a colder bath). 3. Increase the stirring rate to ensure homogeneous heat distribution. 4. If the temperature continues to rise, have a quenching agent (e.g., cold solvent) ready to halt the reaction. |
| Pressure Buildup in the Reactor | 1. Gas evolution from the reaction exceeding the capacity of the venting system. 2. Boiling of the solvent due to an uncontrolled exotherm. 3. Decomposition of reagents or products at elevated temperatures. | 1. Ensure the reactor's vent line is not blocked. 2. Reduce the reaction temperature immediately. 3. Stop the addition of any reagents. 4. If necessary, vent the reactor to a safe location or a scrubber system. |
| Formation of Impurities or Product Decomposition | 1. Elevated reaction temperatures promoting side reactions. 2. Localized overheating due to poor mixing. | 1. Maintain the recommended reaction temperature profile. 2. Improve stirring efficiency. 3. Consider a slower addition rate of reagents to minimize temperature spikes. 4. Analyze the product mixture to identify the impurities and adjust reaction conditions accordingly. |
| Reaction Stalls After Initial Exotherm | 1. Insufficient amount of a key reagent added. 2. The initial exotherm was too rapid, consuming reactants in side reactions. | 1. Analyze a sample of the reaction mixture to determine the concentration of starting materials. 2. If a key reagent is depleted, consider a slow, controlled addition of more reagent. 3. In the future, ensure a slower, more controlled initial addition to maintain a steady reaction rate. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are potentially exothermic?
A1: The synthesis of this compound typically involves several steps, with the nitration of a substituted benzene derivative being a significant exothermic step. The subsequent reduction of the nitro group can also be exothermic, depending on the reducing agent and conditions used. The initial difluoromethylation step may also release heat.
Q2: What are the key parameters to control for managing these exothermic reactions?
A2: The critical parameters to control are:
-
Temperature: Maintain a consistent and low temperature, especially during the addition of reactive reagents.
-
Addition Rate: Add reagents slowly and in a controlled manner to allow the cooling system to dissipate the heat generated.
-
Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Concentration: The concentration of reactants can influence the reaction rate and the magnitude of the exotherm.
Q3: What are the recommended safety precautions when performing this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Have a cooling bath and a quenching agent readily available.
-
Continuously monitor the reaction temperature.
-
Ensure the reactor is equipped with a proper pressure relief system.
Q4: Can flow chemistry be used to manage the exotherm in this synthesis?
A4: Yes, flow chemistry, particularly using microreactors, is an excellent technique for managing highly exothermic reactions.[1] The high surface-area-to-volume ratio of microreactors allows for very efficient heat transfer, enabling better temperature control and a safer reaction environment.[1]
Experimental Protocols and Data
Representative Reaction Parameters for Analogous Syntheses
The following table summarizes typical reaction conditions found for key transformations in the synthesis of similar fluorinated anilines. These values should be considered as starting points for optimization and safety analysis.
| Reaction Step | Starting Material Example | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Reference |
| Nitration | 1-chloro-2-fluoro-3-(difluoromethoxy)benzene | Nitric Acid, Sulfuric Acid | Dichloromethane | 0 - 10 | 1 - 3 hours | General Procedure |
| Nitro Reduction | 4-(Difluoromethoxy)nitrobenzene | Hydrazine, Ferric Oxide, Activated Carbon | Dioxane | 80 - 100 | 2 - 4 hours | [2] |
| Difluoromethylation | 4-hydroxy-3-iodobenzoate | Sodium Chlorodifluoroacetate | N/A | Not specified | Not specified | [3] |
General Experimental Workflow for a Controlled Exothermic Reaction
The following workflow is a general guideline for managing a potentially exothermic reaction step, such as nitration.
-
Reactor Setup:
-
Use a jacketed reactor connected to a circulating cooling system.
-
Equip the reactor with a mechanical stirrer, a temperature probe, a pressure sensor, and a dropping funnel for reagent addition. .
-
-
Initial Cooldown:
-
Charge the reactor with the starting material and solvent.
-
Cool the reactor contents to the desired initial temperature (e.g., 0 °C) with stirring.
-
-
Controlled Reagent Addition:
-
Add the reactive reagent (e.g., nitrating mixture) dropwise from the dropping funnel at a rate that maintains the internal temperature within a narrow range (e.g., ± 2 °C).
-
-
Monitoring and Control:
-
Continuously monitor the internal temperature and pressure.
-
Adjust the addition rate and/or cooling as necessary to control the exotherm.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed (e.g., by TLC or HPLC).
-
Carefully quench the reaction by adding it to a cold solution (e.g., ice-water).
-
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: A logical workflow for safely managing a potentially exothermic chemical reaction.
Troubleshooting Decision Tree for a Thermal Event
Caption: A decision tree for responding to an unexpected temperature increase during a reaction.
Relationship Between Reaction Parameters and Safety
References
Technical Support Center: Palladium Catalyst Removal from 4-(Difluoromethoxy)-3-fluoroaniline Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the synthesis of 4-(Difluoromethoxy)-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from this compound?
A1: The aniline functional group in this compound can coordinate with palladium species, making them more soluble in the reaction mixture. This strong association can render simple filtration or crystallization less effective for complete removal.[1][2] The choice of removal method must consider the specific form of the palladium catalyst used (e.g., homogeneous or heterogeneous) and the nature of the palladium residue (e.g., Pd(0) or Pd(II)).[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1] However, it is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your drug product.[2]
Q3: What are the common methods for removing palladium catalysts?
A3: Several methods are employed for palladium removal, and the best approach depends on the nature of the catalyst and the reaction mixture. Common techniques include:
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][2][3]
-
Adsorption: Using materials like activated carbon to adsorb the palladium species.[2]
-
Scavenging: Employing solid-supported reagents with functional groups (e.g., thiols, amines) that selectively bind to palladium.[1][2][4]
-
Chromatography: Column chromatography can significantly reduce palladium levels, though it may not be sufficient to reach very low ppm levels on its own.[2][3]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[3][4]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. Highly sensitive analytical methods are typically required to meet regulatory limits. The most common and reliable techniques include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [2][5]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [2]
-
Atomic Absorption Spectroscopy (AAS) [2]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF) [6]
For in-process monitoring, rapid detection kits are also available, though final validation should be performed using a standard method like ICP-MS.[5]
Troubleshooting Guides
Problem 1: High Palladium Levels After Filtration
Symptoms:
-
Residual palladium levels remain high after filtering the reaction mixture through standard filter paper.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Homogeneous or Leached Palladium | The palladium catalyst may be soluble or have leached from its support into the reaction mixture. Filtration alone is ineffective for soluble species.[1][4] Solution: Employ column chromatography, a palladium scavenger, or an extraction method.[1][3][4] |
| Inefficient Filtration of Heterogeneous Catalyst | The filter medium may not be fine enough to capture all the catalyst particles. Solution: Use a pad of Celite® (1-2 cm thick) over the filter paper to trap fine particles.[3][4] Ensure the Celite pad is properly packed and pre-wetted with the reaction solvent.[1][4] |
| Colloidal Palladium Formation | Fine palladium particles may form a colloid that passes through standard filters. Solution: Consider adding a flocculating agent to aggregate the particles before filtration. Alternatively, treat the solution with an adsorbent like activated carbon to bind the colloidal palladium.[4] |
Problem 2: Ineffective Palladium Scavenging
Symptoms:
-
Residual palladium levels remain above the target limit after treatment with a scavenger.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The chosen scavenger may not have a high affinity for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.[1][4] The amine group of your product, this compound, might compete with the scavenger for palladium binding.[1] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine-based scavengers).[1] Thiol-based scavengers are often effective for Pd(II).[4] |
| Insufficient Scavenger Amount or Reaction Time | The amount of scavenger or the treatment time may be inadequate for complete removal. Solution: Increase the equivalents of the scavenger (typically 2-5 equivalents relative to the initial palladium loading) and/or extend the reaction time (from a few hours to overnight).[1][2] Gentle heating (e.g., 40-60 °C) can also improve efficiency.[1][2] |
| Poor Scavenger-Palladium Contact | In a heterogeneous scavenging system, inefficient mixing can lead to poor contact between the scavenger and the palladium species. Solution: Ensure vigorous stirring of the mixture during the scavenging process. |
| Product Binding to Scavenger | The product itself may bind to the scavenger, leading to yield loss. Solution: After filtration to remove the scavenger, wash the scavenger thoroughly with a suitable solvent to recover any bound product. If product loss is significant, consider a different type of scavenger. |
Data on Palladium Removal Efficiency
The following table summarizes typical efficiencies of various palladium removal methods. Note that the actual efficiency will depend on the specific reaction conditions, the form of palladium, and the properties of the target molecule.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Key Considerations |
| Filtration (Pd/C) | >1000 | 100 - 500 | Only for heterogeneous catalysts. Efficiency can be improved with a Celite® pad.[1][3] |
| Activated Carbon | 500 - 2000 | 50 - 200 | Can sometimes lead to product loss due to adsorption.[2] |
| Silica-Based Thiol Scavenger | 200 - 2400 | < 1 - 20 | Highly effective for various palladium species.[7] Requires optimization of scavenger equivalents, time, and temperature.[1] |
| Polymer-Bound TMT Scavenger | 1550 | 3 | Effective for palladium removal from nitrogen-containing compounds.[8] |
| Crystallization | 100 - 500 | 20 - 100 | Efficiency is highly dependent on the system and may not be sufficient on its own.[2] |
Experimental Protocols
Protocol 1: Filtration through a Celite® Pad
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Preparation of the Celite® Pad:
-
Filtration:
-
Washing and Collection:
-
Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Combine the filtrate and the washings. This solution contains the crude product with reduced palladium levels.
-
Protocol 2: Palladium Removal with a Solid-Supported Scavenger
This protocol describes a general batch method for removing soluble palladium species.
-
Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[2]
-
-
Scavenger Addition:
-
Add the selected solid-supported scavenger (e.g., a silica-based thiol scavenger). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]
-
-
Agitation:
-
Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.
-
-
Filtration:
-
Work-up and Analysis:
-
Wash the filtered scavenger with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[2]
-
Visual Workflow Guides
Caption: A logical workflow to diagnose and solve issues of high residual palladium.
Caption: Decision tree for selecting an appropriate palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Reactions Involving 4-(Difluoromethoxy)-3-fluoroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for chemical reactions involving 4-(Difluoromethoxy)-3-fluoroaniline. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting a solvent?
A1: this compound is a substituted aniline. Key features influencing solvent choice include the polar amino (-NH₂) group, which can participate in hydrogen bonding, and the relatively non-polar difluoromethoxy and fluoro-substituted benzene ring. The molecule possesses a dipole moment due to the electronegative fluorine and oxygen atoms. Therefore, its solubility is dictated by a balance of these polar and non-polar characteristics.
Q2: Which solvents are generally recommended for reactions with this compound?
A2: Based on its structure, polar aprotic solvents are generally the preferred choice for reactions involving this compound, particularly for nucleophilic aromatic substitution (SNAr) reactions.[1] These solvents can effectively solvate charged intermediates and cations from any salt byproducts without strongly solvating the aniline nucleophile, which enhances its reactivity.[1] Protic solvents can hydrogen-bond with the aniline's amino group, which may reduce its nucleophilicity and slow down the reaction.[1]
Q3: How can I determine the solubility of this compound in a specific solvent?
A3: While extensive quantitative solubility data is not widely published, you can experimentally determine it. A general protocol involves preparing a saturated solution at a specific temperature, then quantifying the dissolved amount of the compound using techniques like gravimetric analysis after solvent evaporation or by high-performance liquid chromatography (HPLC) with a calibration curve.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor Solvent Choice | The solvent may not be adequately solvating the reaction intermediates or may be deactivating the nucleophile. Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to enhance reactivity. Ensure the solvent is anhydrous, as water can inhibit many reactions involving anilines.[1] |
| Inadequate Solubility | The starting material may not be fully dissolved, leading to a slow or incomplete reaction. Consider a solvent in which this compound has higher solubility. See the table below for expected solubility. Gentle heating may also improve solubility, but monitor for potential side reactions. |
| Side Reactions | Undesired side reactions can compete with the main reaction pathway. Common side reactions with anilines can include oxidation or self-coupling. Using anhydrous solvents, optimizing the reaction temperature, and ensuring an inert atmosphere (e.g., nitrogen or argon) can help minimize these. |
Issue 2: Difficult Product Purification
| Potential Cause | Recommended Solution |
| High-Boiling Point Solvent | Solvents like DMF and DMSO can be difficult to remove during workup. If possible, consider a lower-boiling point solvent that still provides adequate solubility and reactivity. For post-reaction workup, dilution with a less polar solvent (e.g., ethyl acetate) followed by aqueous washes can help remove high-boiling point polar aprotic solvents.[1] |
| Solvent-Product Interactions | The product may have a high affinity for the reaction solvent, making extraction difficult. A thorough understanding of the product's polarity will aid in selecting an appropriate extraction solvent system. |
Data Presentation
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, NMP | High | Capable of strong dipole-dipole interactions and can solvate the polar parts of the molecule effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can act as both hydrogen bond donors and acceptors. Good solubility is expected, but may negatively impact reactivity in some cases. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderately polar and can engage in some dipole-dipole interactions. Dioxane has been used in the synthesis of a related compound.[2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity can vary. Generally less effective at solvating the polar amino group compared to more polar solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Low | Primarily engage in van der Waals forces, which are less effective for solvating the polar functional groups of the aniline. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Lacks the ability to form significant intermolecular interactions with the polar functional groups. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general method for the reaction of this compound with an activated aryl halide.
Materials:
-
This compound
-
Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the activated aryl halide (1.0-1.2 eq), and the anhydrous base (2.0-3.0 eq).
-
Add the anhydrous polar aprotic solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 100 °C). The optimal temperature should be determined experimentally.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Repeat the aqueous wash as necessary.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Visualizations
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Troubleshooting workflow for low yield in reactions.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 4-(Difluoromethoxy)-3-fluoroaniline: HPLC-MS vs. GC-MS
The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For novel compounds like 4-(Difluoromethoxy)-3-fluoroaniline, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, excels in the separation of volatile and semi-volatile compounds, providing high separation efficiency and definitive identification of impurities through mass spectral data.[1]
Comparison of Analytical Methods
The selection between HPLC-MS and GC-MS for the purity analysis of this compound hinges on the specific analytical requirements, such as the nature of potential impurities and the desired sensitivity. The following table summarizes the key parameters for a proposed HPLC-MS method and a comparative GC-MS method.
| Parameter | HPLC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with mass spectrometric detection.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3] |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and a mass spectrometer detector.[4] | Gas chromatograph coupled to a mass spectrometer (GC-MS).[3] |
| Stationary Phase | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[3][6] | Carrier Gas: Helium at a constant flow of 1 mL/min.[3] |
| Temperature | Column Oven: 30°C.[5] | Oven Program: Start at 70°C, ramp to 280°C. Injector: 250°C.[6] |
| Detection | Mass Spectrometer in positive electrospray ionization (ESI+) mode. | Mass Spectrometer in electron ionization (EI) mode.[3] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water mixture).[3] | Dissolution in a volatile solvent (e.g., dichloromethane).[1] |
| Key Advantages | Suitable for non-volatile and thermally labile compounds, high quantitative precision.[1][2] | High separation efficiency for volatile compounds, provides structural information for impurity identification.[1] |
Experimental Protocols
Below are detailed experimental protocols for the proposed HPLC-MS method and the alternative GC-MS method for the purity analysis of this compound.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is designed for the routine purity analysis and impurity profiling of this compound.
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column compartment, and a single quadrupole or tandem mass spectrometer.
Chromatographic Conditions:
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[3]
-
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
The purity is calculated using the area normalization method from the total ion chromatogram (TIC).
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.[6]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 35-450.
-
Ion Source Temperature: 230°C.[3]
-
Transfer Line Temperature: 280°C.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in dichloromethane to a final concentration of approximately 1 mg/mL.[1]
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the main component and impurities based on their retention times and mass spectra.
-
Purity is determined by the peak area percentage.
-
Workflow Diagrams
References
A Comparative Guide to the Quantitative Analysis of 4-(Difluoromethoxy)-3-fluoroaniline: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-(Difluoromethoxy)-3-fluoroaniline is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, impurity profiles, and the overall quality and safety of the final drug substance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this important intermediate.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR stands out as a primary analytical method, meaning it provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1][2]
Alternative Quantitative Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is a widely adopted technique for purity determination and quantification of small molecules. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3] Quantification is typically achieved by comparing the peak area of the analyte to a calibration curve generated from a reference standard of the same compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates compounds in the gas phase and detects them with a mass spectrometer, which provides both quantitative information and structural identification based on fragmentation patterns.[4][5] For less volatile or polar compounds like anilines, derivatization may be employed to improve chromatographic performance.[4]
Performance Comparison
The selection of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the specific goals of the analysis. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of aromatic amines like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography-MS (GC-MS) |
| Principle | Primary method based on the direct proportionality of signal intensity to molar concentration.[1] | Comparative method based on separation and UV absorbance. | Comparative method based on separation of volatile compounds and mass spectrometric detection.[4] |
| Reference Standard | Requires a certified internal standard of a different compound.[6] | Requires a specific reference standard of the analyte. | Requires a specific reference standard of the analyte. |
| Linearity (R²) | > 0.999 | > 0.999[7][8] | > 0.999[9] |
| Accuracy (% Recovery) | 98-102% | 92-105%[7] | 98-102%[9] |
| Precision (% RSD) | < 1.0% | < 2.0%[8][10] | < 2.5%[9] |
| Limit of Detection (LOD) | ~10 µM[1] | ~0.5 ng/mL[10] | Analyte dependent, can be in the pg range.[11] |
| Limit of Quantification (LOQ) | Dependent on desired accuracy, typically requires SNR > 150.[12] | ~2 ng/mL[8] | 4-20 pg/µL for some organic pollutants.[11] |
| Sample Throughput | Lower, due to longer relaxation delays. | Higher. | Moderate to High. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). | Lower (micrograms to nanograms). |
| Destructive Analysis | No, the sample can be recovered. | Yes. | Yes. |
Experimental Workflows
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates the general steps involved in a quantitative NMR analysis.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Detailed Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
This protocol describes the determination of the purity of this compound using an internal standard.
-
Materials:
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material >99.5% purity)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
NMR tubes (5 mm)
-
Analytical balance
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 8-10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans (NS): 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).[13]
-
Acquisition Time (AQ): 4 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved singlet signal of the maleic acid protons (around δ 6.3 ppm) and a well-resolved aromatic proton signal of the analyte. Based on similar structures, a doublet of doublets in the aromatic region is expected.[14]
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal standard (maleic acid)
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general method for the purity determination of fluoroaniline derivatives and would require optimization for this compound.[3]
-
Instrumentation:
-
HPLC system with a UV detector, gradient pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in acetonitrile at 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.
-
-
Analysis:
-
Inject the blank (acetonitrile) to ensure no system peaks interfere.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and can be adapted for the quantification of the main component.[4]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in ethyl acetate at 1 mg/mL. Create a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in ethyl acetate to a known concentration.
-
-
Analysis:
-
Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.
-
Inject the sample solution.
-
Quantify the analyte by comparing its peak area to the calibration curve.
-
Conclusion
The choice between qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound depends on the specific analytical needs. qNMR offers the distinct advantage of being a primary method, providing absolute quantification without the need for a specific reference standard of the analyte, which is particularly valuable for novel compounds or when a certified standard is unavailable. HPLC-UV is a robust and widely accessible technique ideal for routine quality control and purity assessments, offering high throughput. GC-MS provides excellent sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile impurities, and can be used for the main component analysis with appropriate method development. For comprehensive characterization and quality control, an orthogonal approach utilizing both qNMR and a chromatographic technique is often the most rigorous strategy.
References
- 1. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. manuallib.com [manuallib.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-(Difluoromethoxy)-3-fluoroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, haloanilines are indispensable building blocks. Their reactivity profile dictates their utility in forming crucial carbon-nitrogen and carbon-carbon bonds. This guide provides an objective comparison of the reactivity of 4-(Difluoromethoxy)-3-fluoroaniline with other common haloanilines, supported by available experimental data and established chemical principles.
Executive Summary
This compound's unique substitution pattern, featuring both a fluorine atom and a difluoromethoxy group, significantly influences its reactivity. The strong electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The difluoromethoxy group, in particular, can modulate properties like lipophilicity and metabolic stability in derivative compounds, making this aniline a valuable synthon in drug discovery.[1] This guide explores its reactivity in key synthetic transformations compared to other haloanilines.
Basicity and Nucleophilicity: A pKa Perspective
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.61 | [2] |
| 4-Fluoroaniline | 4.65 | [3] |
| 4-Chloroaniline | 3.98 | [3] |
| 4-Bromoaniline | 3.86 | [3] |
| 4-Iodoaniline | 3.78 | [3] |
| 4-Nitroaniline | 1.0 | [3] |
| 4-Chloro-3-(difluoromethoxy)aniline (Predicted) | 3.01 | Not available in search results |
Note: The pKa values can vary slightly depending on the experimental conditions.
Reactivity in Key Synthetic Transformations
The following sections compare the expected reactivity of this compound in several common and important reactions for aniline derivatives.
Acylation
Acylation of anilines is a fundamental transformation for the synthesis of amides. The rate of this reaction is highly dependent on the nucleophilicity of the aniline. Generally, electron-withdrawing groups on the aniline decrease its nucleophilicity and thus slow down the rate of acylation.
Given the strong electron-withdrawing nature of the fluorine and difluoromethoxy substituents, This compound is expected to exhibit lower reactivity in acylation reactions compared to aniline and haloanilines with less electron-withdrawing character (e.g., 4-fluoroaniline, 4-chloroaniline). While direct comparative kinetic data is scarce, this trend is well-established in organic chemistry. To achieve efficient acylation of this compound, more forcing reaction conditions or more reactive acylating agents may be necessary compared to those used for more nucleophilic anilines.
| Aniline Derivative | Acylating Agent | Catalyst/Base | Typical Yield (%) | Reference |
| Aniline | Acetic Anhydride | Sodium Acetate | High | [4] |
| 4-Chloroaniline | Benzoyl Chloride | Pyridine | Good | [5] |
| 4-Nitroaniline | Acetic Anhydride | H₂SO₄ | Moderate | Not available in search results |
| This compound | Acetic Anhydride | - | Data not available |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of haloanilines, the reactivity of the carbon-halogen bond is the dominant factor, following the general trend I > Br > Cl > F. The electronic nature of the substituents on the aniline ring also plays a role, with electron-withdrawing groups generally enhancing the rate of oxidative addition, which is often the rate-limiting step.[6]
For this compound, the C-F bond is the point of coupling. While C-F bonds are typically the least reactive in Suzuki couplings, the presence of the strongly electron-withdrawing difluoromethoxy group ortho to the fluorine should activate this bond towards oxidative addition. However, compared to iodo- and bromoanilines, This compound is expected to be significantly less reactive in Suzuki-Miyaura coupling reactions. Specialized catalysts and more forcing conditions would likely be required to achieve good yields.
| Haloaniline | Boronic Acid | Catalyst System | Base | Typical Yield (%) | Reference |
| 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >95 | [1] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 92 | [7] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂ (dba)₃/XPhos | K₃PO₄ | 85 | [8] |
| This compound | Phenylboronic acid | - | - | Data not available |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another vital palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the haloaniline is largely governed by the nature of the halogen (I > Br > Cl > F).[8] Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.
As with the Suzuki coupling, the C-F bond of This compound presents a significant challenge for Buchwald-Hartwig amination due to its strength. While the difluoromethoxy group provides some electronic activation, its reactivity is expected to be considerably lower than that of other haloanilines. Achieving successful coupling would likely necessitate the use of highly active, specialized phosphine ligands and potentially higher reaction temperatures.
| Haloaniline | Amine | Catalyst System | Base | Typical Yield (%) | Reference |
| 4-Iodoaniline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | 95 | [9] |
| 4-Bromoaniline | Morpholine | Pd₂ (dba)₃/RuPhos | NaOtBu | 98 | [10] |
| 4-Chloroaniline | Morpholine | Pd(OAc)₂/tBuXPhos | K₃PO₄ | 91 | [8] |
| This compound | Morpholine | - | - | Data not available |
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Acylation of Anilines
-
Dissolution: Dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the solution at 0 °C.
-
Base: If an acid is generated, a base (e.g., pyridine or triethylamine, 1.2 eq.) is typically added to neutralize it.
-
Reaction: Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the haloaniline (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the haloaniline (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).
-
Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up: After cooling, the reaction is quenched, typically with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound possesses a unique electronic profile due to its fluorine and difluoromethoxy substituents. These strongly electron-withdrawing groups decrease the aniline's basicity and nucleophilicity, making it less reactive in reactions like acylation compared to other haloanilines. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the strength of the C-F bond makes it a challenging substrate compared to its bromo and iodo counterparts. However, the electron-withdrawing nature of the substituents does provide some activation for the oxidative addition step. The true value of this compound lies in its potential to introduce the difluoromethoxy group, which can confer desirable properties to bioactive molecules. Realizing its synthetic potential will often require the use of more forcing conditions and highly active catalyst systems. Further quantitative studies are needed to fully elucidate its reactivity profile and optimize its use in synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. afit.edu [afit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of 4-(Difluoromethoxy)-3-fluoroaniline as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated 4-(Difluoromethoxy)-3-fluoroaniline reference standard against a candidate material. It outlines the essential analytical methodologies and presents supporting experimental data to ensure the identity, purity, and quality of the reference standard for reliable use in research and drug development.
Physicochemical Properties
A reference standard must be well-characterized. Key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H6F3NO | PubChem[1] |
| Molecular Weight | 177.12 g/mol | CP Lab Safety[2] |
| InChIKey | DOGBVIAOAPGSKZ-UHFFFAOYSA-N | PubChem[1] |
| Purity (Typical) | 97% | CP Lab Safety[2] |
| Monoisotopic Mass | 177.04015 Da | PubChem[1] |
Analytical Methodologies for Validation
The validation of a reference standard involves a battery of analytical tests to confirm its structure and assess its purity. These methods are crucial for establishing a benchmark against which future batches and other materials can be compared.
Workflow for Reference Standard Validation:
Caption: Workflow for the validation of a chemical reference standard.
The primary analytical techniques employed include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. A well-developed HPLC method can separate the main compound from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and confirming the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation.
Comparative Data Analysis
This section compares the analytical data of a fully validated this compound reference standard with a candidate material of unconfirmed quality. A patent for a preparation method of a related compound, 4-(difluoromethoxy)aniline, suggests a purity of over 98.5% can be achieved[3].
Table 1: Purity and Impurity Profile Comparison
| Parameter | Validated Reference Standard | Candidate Material | Method |
| Purity by HPLC | ≥ 99.5% | 96.8% | HPLC-UV |
| Total Impurities | < 0.5% | 3.2% | HPLC-UV |
| Major Impurity | 0.12% | 1.5% | HPLC-UV |
| Water Content | 0.05% | 0.8% | Karl Fischer Titration |
| Residual Solvents | < 0.01% | 0.3% | Headspace GC |
Table 2: Spectroscopic and Physical Data Comparison
| Test | Validated Reference Standard | Candidate Material | Result |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Identity Confirmation |
| ¹³C NMR | Conforms to structure | Conforms to structure | Identity Confirmation |
| Mass Spectrum (m/z) | Conforms to expected mass | Conforms to expected mass | Molecular Weight Verification |
| FTIR Spectrum | Conforms to reference spectrum | Minor shifts in fingerprint region | Functional Group Confirmation |
| Melting Point | 85.0 - 86.5 °C | 83.2 - 86.0 °C | Purity Indication |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of validation results.
4.1 Purity Determination by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm)[4].
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.05% acetic acid)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 30°C[4].
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Procedure: A solution of the reference standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the peak area of the main component and any impurities are recorded. Purity is calculated based on the area percent method.
4.2 Structural Confirmation by NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure for ¹H NMR: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Procedure for ¹³C NMR: Approximately 20-30 mg of the sample is dissolved in 0.7 mL of CDCl₃. The spectrum is acquired using a proton-decoupled pulse sequence.
4.3 Identity Confirmation by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A high-resolution fused-silica capillary GC column[5].
-
Injection Mode: Splitless[5].
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min.
-
MS Mode: Electron Ionization (EI) in full scan mode.
-
Procedure: A dilute solution of the sample in a suitable solvent (e.g., dichloromethane) is injected. The resulting mass spectrum of the chromatographic peak is compared with a reference spectrum or theoretical fragmentation pattern.
4.4 Identity Confirmation by FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. The resulting spectrum is compared to a known reference spectrum if available. Spectral data for the related compound 3-(Difluoromethoxy)aniline is available for comparison[6].
Conclusion
The validation of a reference standard is a rigorous process that requires orthogonal analytical techniques to ensure its identity, purity, and quality. The data presented demonstrates that the validated this compound reference standard exhibits high purity and a well-characterized profile, making it suitable for demanding applications in research and quality control. In contrast, the candidate material shows lower purity and the presence of significant impurities, highlighting the importance of a thorough validation process before a material is designated as a reference standard.
References
- 1. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. spectrabase.com [spectrabase.com]
Unmasking Contaminants: A Comparative Guide to Identifying Impurities in Commercial 4-(Difluoromethoxy)-3-fluoroaniline
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. As a key building block in the synthesis of numerous pharmaceutical compounds, ensuring the quality of 4-(Difluoromethoxy)-3-fluoroaniline is a critical, foundational step. This guide provides a comprehensive comparison of analytical methodologies for the characterization of its impurities, complete with experimental protocols and data presentation, to aid in the selection of the most effective techniques for quality control.
The impurities present in commercial this compound can originate from various sources, including residual starting materials, byproducts from the synthetic route, and degradation products formed during storage. Identifying and quantifying these impurities is essential for regulatory compliance and to guarantee the reproducibility and safety of subsequent reactions and final products.
Comparison of Analytical Techniques
The effective identification and quantification of impurities in this compound relies on the selection of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent and powerful methods employed for this purpose. Each technique offers distinct advantages and limitations in sensitivity, selectivity, and structural elucidation capabilities.
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and chemical environment. |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds in sufficient concentration. |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS), with detection limits often in the ng/mL range.[1][2] | Very high, particularly with specific detectors or when coupled with MS.[1] | Lower sensitivity compared to chromatographic techniques; may not detect trace-level impurities.[1] |
| Key Advantages | Versatile for a broad range of compounds and offers high sensitivity with MS detection.[1] | Provides excellent separation efficiency for volatile compounds and is based on established, robust methods.[1][3] | Delivers definitive structural elucidation of unknown impurities.[1] |
| Limitations | May not be suitable for very volatile impurities.[1] | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] | Lower sensitivity can be a drawback for detecting impurities at very low concentrations.[1] |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization for non-volatile impurities; extraction from the sample matrix is often necessary.[1] | Minimal preparation is needed, typically just dissolving the sample in a deuterated solvent.[1] |
Potential Impurities in this compound
Based on common synthetic routes for analogous fluorinated anilines, potential impurities in commercial this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers that are challenging to separate due to their identical molecular weight and similar physicochemical properties.[4]
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities resulting from the breakdown of the target compound during storage or handling, such as oxidation products.[5][6]
-
Residual Solvents: Solvents used during the manufacturing process.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for accurate and reliable impurity analysis. The following are representative protocols for HPLC, GC-MS, and ¹⁹F NMR that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is highly suitable for the detection of a broad range of non-volatile impurities.
-
Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a common choice.[4]
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is often effective.[4]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry in positive ion mode.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.1-1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A fused silica capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[7]
-
Oven Temperature Program:
-
Initial temperature: 70°C (hold for 1 min)
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C (hold for 5 min)
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride or methanol.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful technique for the detection and quantification of fluorine-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A suitable deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1]
-
Procedure:
-
Accurately weigh and dissolve a known amount of the this compound sample in the deuterated solvent.
-
Acquire the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the main compound and any fluorine-containing impurities.
-
Quantification can be performed by comparing the integral of the impurity signal to that of the main compound.
-
Visualizing the Workflow
To effectively manage the process of impurity identification, a structured workflow is essential. The following diagrams illustrate a general workflow for impurity analysis and a decision tree for selecting the most appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Difluoromethoxy and Trifluoromethoxy Anilines in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Metabolic Properties with Supporting Experimental Protocols.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the plethora of fluorinated moieties, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups, when appended to an aniline scaffold, present distinct yet valuable profiles. This guide provides a comparative study of these two groups, focusing on their impact on key drug design parameters: lipophilicity, basicity, and metabolic stability.
Physicochemical Properties: A Head-to-Head Comparison
The electronic nature of the difluoromethoxy and trifluoromethoxy groups significantly influences the physicochemical properties of the parent aniline molecule. The trifluoromethoxy group is a potent electron-withdrawing group, which has a pronounced effect on the basicity of the aniline nitrogen. The difluoromethoxy group, while also electron-withdrawing, is slightly less so, leading to nuanced differences in properties. Below is a summary of calculated and experimental data for representative para-substituted anilines.
| Property | 4-(Difluoromethoxy)aniline | 4-(Trifluoromethoxy)aniline | Impact on Drug Design |
| pKa (predicted) | 4.15 | 3.75 | The stronger electron-withdrawing nature of the -OCF₃ group decreases the basicity (lower pKa) of the aniline nitrogen more than the -OCF₂H group. This can reduce unwanted interactions with off-target biological molecules but may also affect binding to the primary target if a basic nitrogen is required. |
| cLogP (calculated) | 1.9 | 2.2 | The trifluoromethoxy group imparts a higher degree of lipophilicity compared to the difluoromethoxy group. This can enhance membrane permeability and oral absorption, but excessive lipophilicity can lead to decreased solubility and increased metabolic clearance. |
Note: The pKa and cLogP values are predicted or calculated and serve as a reliable estimation for comparison.
Metabolic Stability: A Qualitative Assessment
Both the difluoromethoxy and trifluoromethoxy groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[1]
| Feature | Difluoromethoxy (-OCF₂H) | Trifluoromethyl (-CF₃) | Rationale |
| Metabolic Stability | High | Very High | Both groups are significantly more stable than a methoxy (-OCH₃) group. The -OCF₃ group is generally considered one of the most robust functionalities for preventing oxidative metabolism.[1] |
| Primary Metabolic Advantage | Prevents O-demethylation | Blocks aromatic hydroxylation | The -OCF₂H group is an excellent bioisostere for the metabolically labile methoxy group.[1] The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, making it less prone to oxidation by cytochrome P450 enzymes.[1] |
| Potential Metabolic Liabilities | Metabolism may shift to other parts of the molecule. | Generally considered metabolically inert. | If other "soft spots" exist on the molecule, metabolic processes may be redirected there. |
Experimental Protocols
Detailed methodologies for the determination of the key parameters discussed are provided below.
LogP Determination by HPLC
Objective: To determine the lipophilicity of a compound by correlating its retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Standard Preparation: A series of standard compounds with known LogP values are prepared in a suitable solvent.
-
Sample Preparation: The test compound is dissolved in the same solvent as the standards.
-
Calibration Curve: The standards are injected, and their retention times are recorded. A calibration curve is generated by plotting the known LogP values against the retention times.
-
Sample Analysis: The test compound is injected, and its retention time is measured.
-
LogP Calculation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an aniline derivative by monitoring the pH change during titration with a strong acid or base.
Methodology:
-
Sample Preparation: A precise amount of the aniline derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titrant: A standardized solution of a strong acid (e.g., HCl) is used as the titrant for the basic aniline.
-
Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative). The pKa is the pH at the half-equivalence point.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solution: A 10 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Thawed on ice and diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
The test compound is added to the HLM suspension to a final concentration of 1 µM and pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing Experimental Workflows
Logical Relationships in Drug Design
The interplay between physicochemical properties and metabolic stability is crucial for successful drug design. The choice between a difluoromethoxy and a trifluoromethoxy aniline will depend on the specific goals of the drug discovery program.
Conclusion
Both difluoromethoxy and trifluoromethoxy anilines offer significant advantages in drug design by enhancing metabolic stability. The choice between the two often comes down to a balancing act. The trifluoromethoxy group provides a greater increase in lipophilicity and a more pronounced reduction in basicity, which may be beneficial for CNS penetration and avoiding off-target effects, respectively. However, the difluoromethoxy group offers a more moderate modulation of these properties, which might be advantageous in cases where a certain level of basicity is required for target engagement or when a large increase in lipophilicity is undesirable. Ultimately, the optimal choice will be context-dependent and guided by the specific structure-activity and structure-property relationships of the chemical series under investigation.
References
Assessing the Metabolic Stability of 4-(Difluoromethoxy)-3-fluoroaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, potency, and pharmacokinetic profiles. The 4-(difluoromethoxy)-3-fluoroaniline scaffold has emerged as a valuable building block, particularly in the design of kinase inhibitors and other targeted therapies. This guide provides an objective comparison of the metabolic stability of derivatives containing this moiety against relevant alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The this compound core is designed to offer improved metabolic stability compared to simpler aniline analogs. The difluoromethoxy (-OCF₂) group serves as a metabolically robust bioisostere of the more labile methoxy (-OCH₃) group, effectively preventing O-demethylation, a common route of phase I metabolism.[1] The additional fluorine atom on the aniline ring can further modulate the electronic properties and metabolic fate of the molecule. This guide will delve into the quantitative assessment of this stability, provide a detailed experimental protocol for its determination, and illustrate the underlying metabolic pathways.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of hypothetical compounds to illustrate the impact of the this compound scaffold compared to other substitution patterns. The data is presented as half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), key predictors of in vivo metabolic fate.[2]
Disclaimer: The data in this table is a representative compilation from various medicinal chemistry literature and is intended for illustrative purposes. Direct comparison between compounds from different studies should be made with caution as experimental conditions may vary.
| Compound ID | Aniline Substitution | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | 4-(Difluoromethoxy)-3-fluoro | > 60 | < 10 |
| 2 | 4-Methoxy-3-fluoro | 15 | 92 |
| 3 | 4-Trifluoromethoxy-3-fluoro | > 60 | < 12 |
| 4 | 4-Chloro-3-fluoro | 45 | 31 |
| 5 | 3,4-Difluoro | 35 | 40 |
| 6 | Aniline (unsubstituted) | < 5 | > 277 |
Analysis: As illustrated, the inclusion of the difluoromethoxy group (Compound 1) significantly enhances metabolic stability, resulting in a longer half-life and lower intrinsic clearance compared to the methoxy analog (Compound 2). This is primarily attributed to the resistance of the C-F bonds in the difluoromethoxy group to enzymatic cleavage by cytochrome P450 enzymes.[1] The trifluoromethoxy group (Compound 3) also imparts high metabolic stability. Halogen substitution (Compounds 4 and 5) provides a moderate improvement in stability over the unsubstituted aniline (Compound 6), which is rapidly metabolized.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test Compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PD, NADP+)
-
Positive Control Compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare a suspension of human liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound and positive controls to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential metabolic fate of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the in vitro human liver microsomal stability assay.
References
Spectroscopic Comparison of 4-(Difluoromethoxy)-3-fluoroaniline Isomers: A Guide for Researchers
For immediate release
This guide provides a comprehensive spectroscopic comparison of 4-(Difluoromethoxy)-3-fluoroaniline and its constitutional isomers. Aimed at researchers, scientists, and professionals in drug development, this document details characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Differentiating between these closely related isomers is crucial for ensuring compound identity and purity in synthetic chemistry and pharmaceutical development.
The subtle shifts in the positions of the difluoromethoxy and fluoro groups on the aniline ring lead to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation. This guide presents available and predicted data to facilitate this differentiation.
Data Presentation
The following tables summarize key spectroscopic data for this compound and its isomers. It is important to note that publicly available experimental data for all isomers is limited. Therefore, some of the presented data is predicted or based on structurally analogous compounds. This is clearly indicated where applicable.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Compound | ¹H NMR (δ, ppm) (Predicted/Analogous) | ¹³C NMR (δ, ppm) (Predicted/Analogous) | ¹⁹F NMR (δ, ppm) (Predicted/Analogous) |
| This compound | ~7.0-7.2 (m, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~6.5 (t, 1H, OCF₂H), ~3.8 (br s, 2H, NH₂) | C-1: ~143, C-2: ~117, C-3: | Ring F: ~-130 to -140, OCF₂H: ~-80 to -90 |
| 3-(Difluoromethoxy)-4-fluoroaniline | ~7.1 (t, 1H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~6.5 (t, 1H, OCF₂H), ~3.7 (br s, 2H, NH₂) | C-1: ~140, C-2: ~115, C-3: ~148, C-4: | Ring F: ~-125 to -135, OCF₂H: ~-80 to -90 |
| 4-(Difluoromethoxy)-2-fluoroaniline | ~6.8-7.0 (m, 3H, Ar-H), ~6.5 (t, 1H, OCF₂H), ~3.9 (br s, 2H, NH₂) | C-1: ~135, C-2: | Ring F: ~-135 to -145, OCF₂H: ~-80 to -90 |
Note: Predicted values are based on established substituent effects on aromatic systems. d denotes a doublet, t a triplet, m a multiplet, and br s a broad singlet. Coupling constants (J) are given in Hertz (Hz).
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) (Predicted/Analogous) | Mass Spectrometry (m/z) (Predicted) |
| This compound | 3400-3500 (N-H stretch), 3000-3100 (Ar C-H stretch), 1600-1620 (N-H bend), 1500-1520 (Ar C=C stretch), 1200-1250 (Ar-O stretch), 1000-1100 (C-F stretch) | 177 (M⁺), fragments corresponding to loss of CHF₂ and other characteristic cleavages.[1] |
| 3-(Difluoromethoxy)-4-fluoroaniline | 3400-3500 (N-H stretch), 3000-3100 (Ar C-H stretch), 1600-1620 (N-H bend), 1500-1520 (Ar C=C stretch), 1200-1250 (Ar-O stretch), 1000-1100 (C-F stretch) | 177 (M⁺), distinct fragmentation pattern compared to isomers. |
| 4-(Difluoromethoxy)-2-fluoroaniline | 3400-3500 (N-H stretch), 3000-3100 (Ar C-H stretch), 1600-1620 (N-H bend), 1500-1520 (Ar C=C stretch), 1200-1250 (Ar-O stretch), 1000-1100 (C-F stretch) | 177 (M⁺), unique fragmentation pattern aiding in isomer identification. |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz NMR spectrometer.[2]
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Number of Scans: 128.
-
Spectral Width: A range appropriate for aromatic fluorine and difluoromethoxy groups (e.g., -60 to -180 ppm).
-
Reference: An external reference such as CFCl₃ or an internal reference may be used.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC-MS System Parameters:
-
Liquid Chromatograph: A suitable HPLC system for separation.
-
Mass Spectrometer: A mass spectrometer capable of accurate mass measurements (e.g., TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for anilines.
-
Mass Range: A range appropriate for the parent ion and expected fragments (e.g., m/z 50-300).
-
Collision Energy (for MS/MS): A range of collision energies should be applied to obtain detailed fragmentation patterns.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound isomers. This logical progression ensures that a maximum amount of structural information is obtained efficiently.
References
analytical method validation for 4-(Difluoromethoxy)-3-fluoroaniline quantification
An Objective Comparison of Analytical Methods for the Quantification of 4-(Difluoromethoxy)-3-fluoroaniline
Introduction
This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality and safety of the final products. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, offering a framework for researchers, scientists, and drug development professionals to establish and validate a suitable analytical procedure. Due to the limited publicly available information on specific validated methods for this analyte, this document outlines common analytical techniques and provides a general workflow for method validation based on industry-standard practices.
Comparative Analysis of Potential Analytical Techniques
The selection of an analytical technique is a critical step in the development of a robust quantification method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful techniques for the analysis of small organic molecules like this compound. The choice between them, and the specific detector to be used, will depend on the analyte's properties and the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.
The following table summarizes the expected performance characteristics of potential analytical methods for the quantification of this compound.
| Parameter | HPLC-UV | HPLC-MS | GC-FID | GC-MS |
| Specificity | Moderate to High | Very High | Moderate | Very High |
| Sensitivity (LOD/LOQ) | ng level | pg to fg level | ng level | pg level |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 3% |
| Throughput | High | Moderate | High | Moderate |
| Cost | Low to Moderate | High | Low | Moderate to High |
| Expertise Required | Low to Moderate | High | Moderate | High |
Experimental Protocols: A General Framework for HPLC-UV Method Development and Validation
Given its robustness, accessibility, and suitability for aniline derivatives, HPLC with UV detection is a common first choice for method development. The following section provides a general protocol for developing and validating an HPLC-UV method for the quantification of this compound.
Method Development
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient should be optimized to achieve good peak shape and resolution from any impurities.
-
Wavelength Selection: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank and placebo sample. Peak purity analysis using a photodiode array (PDA) detector can also be performed.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of at least five standard solutions of known concentrations and plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be > 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The %RSD for precision should typically be less than 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and a conceptual comparison of the analytical techniques discussed.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Conceptual comparison of potential analytical techniques.
Navigating the Fluorinated Landscape: A Comparative Guide to Fluoroaniline-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule kinase inhibitors is a well-established method for enhancing therapeutic efficacy. The position of the fluorine atom on an aniline scaffold can significantly influence a compound's binding affinity, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from three distinct fluoroaniline isomers: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. While direct head-to-head comparative studies across a single inhibitor series are limited in publicly available literature, this document synthesizes data from various sources to offer insights into their relative performance and underlying structure-activity relationships (SAR).
The introduction of a fluorine atom to an aniline ring can alter the electronic properties and conformation of the molecule, impacting its interaction with the target kinase.[1] Fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, where they contribute to improved bioavailability and metabolic stability.[1]
Comparative Efficacy of Fluoroaniline-Derived Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of kinase inhibitors derived from different fluoroanilines. It is crucial to note that these data points are collated from different studies and target kinases; therefore, direct comparison of absolute IC50 values should be approached with caution. The data serves to illustrate the potency that can be achieved with each fluoroaniline isomer as a building block.
| Kinase Inhibitor Scaffold | Fluoroaniline Isomer | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrimidine Derivative | 3-Fluoroaniline | Mer, c-Met | 18.5 (Mer), 33.6 (c-Met) | [2] |
| Quinazoline Derivative | 3-Chloro-4-fluoroaniline | EGFR | Not specified in abstract | [3] |
| Pyrrolo[2,1-f][4][5][6]triazine Derivative | 3-Fluoroaniline | c-Met | - | [4] |
| Furo[2,3-d]pyrimidine Derivative | Not specified | ACK1 | 5 (in cell line) | |
| Benzothiopyrano[4,3-d]pyrimidine | Not specified | KDR | Submicromolar/low nanomolar | [1] |
| 4-aminoquinazolines | Not specified | EGFR, PI3Kα | - |
Signaling Pathway Inhibition
Kinase inhibitors derived from fluoroanilines often target key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the RAS-RAF-MEK-ERK pathway, which is frequently activated in various cancers. The diagram below illustrates the inhibition of the B-Raf kinase within this pathway, a target for some fluoroaniline-containing compounds.
Caption: Inhibition of the B-Raf kinase by a fluoroaniline-derived inhibitor.
Experimental Protocols
The determination of a kinase inhibitor's efficacy is commonly achieved through in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay to determine the IC50 value of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor derived from a fluoroaniline.
Materials:
-
Recombinant Kinase (e.g., B-Raf)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP (Adenosine Triphosphate)
-
Test Compound (Fluoroaniline-derived inhibitor)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution (in kinase buffer) to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP to each well.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for such an experiment.
Caption: Generalized workflow for IC50 determination of a kinase inhibitor.
Conclusion
The strategic placement of fluorine on an aniline scaffold plays a pivotal role in the development of potent and selective kinase inhibitors. While the available data does not allow for a definitive ranking of the 2-, 3-, and 4-fluoroaniline isomers in terms of the efficacy of their derivatives, it is evident that all three are valuable starting points for the synthesis of clinically relevant inhibitors. The 3-fluoro and 3-chloro-4-fluoro substitutions appear frequently in the literature for potent kinase inhibitors. Further systematic studies involving the synthesis and evaluation of inhibitor series with isomeric fluoroaniline substitutions are warranted to provide a clearer understanding of the nuanced structure-activity relationships and to guide the rational design of next-generation kinase inhibitors.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. cris.upc.edu.pe [cris.upc.edu.pe]
- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)-3-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-(Difluoromethoxy)-3-fluoroaniline, ensuring the protection of personnel and the environment.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound, as with other halogenated anilines, must be treated as hazardous waste. Adherence to strict protocols is essential to mitigate risks. Disposal procedures must always comply with local, regional, and national regulations. The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[1][2][3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, inspected for integrity before use.[2][4] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where there is a risk of splashing, additional chemical-resistant clothing should be worn.[2][4] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If there is a risk of generating dust or aerosols, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation As soon as this compound is designated as waste, it must be managed as hazardous material. It is crucial to collect this waste in a designated, compatible, and sealable container.[3] To prevent potentially dangerous chemical reactions, do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmental Hazard").[2]
-
The date when the waste was first added to the container.
Step 3: Waste Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5][6] Ensure that the storage area is secure and only accessible to authorized personnel.
Step 4: Disposal of Contaminated Materials Any materials that have come into contact with this compound, such as gloves, absorbent pads, and filter paper, must also be disposed of as hazardous waste.[2] These items should be collected in the same designated waste container. "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Step 5: Arranging for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Provide them with accurate information about the waste, including its composition and volume. Always follow your institution's and the contractor's procedures for waste handover and manifest documentation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
-
Evacuate and Secure the Area : If the spill is significant, evacuate all non-essential personnel from the immediate vicinity.
-
Ensure Proper Ventilation : Work in a well-ventilated area, preferably a chemical fume hood, during cleanup.[1]
-
Wear Appropriate PPE : Before addressing the spill, don the full personal protective equipment outlined in the table above.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or commercial sorbent pads, to contain the spill.[7]
-
Collect the Waste : Carefully collect the absorbent material and any contaminated soil or surfaces and place it into the designated hazardous waste container.[2][7]
-
Decontaminate the Area : Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill : Report the incident to your institution's EHS department or emergency response team.
Disposal Workflow
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
Logical Relationship for Spill Management
Caption: A logical flow diagram outlining the immediate steps to be taken in the event of a this compound spill.
References
Personal protective equipment for handling 4-(Difluoromethoxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal protocols for handling 4-(Difluoromethoxy)-3-fluoroaniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally related aromatic amines and fluorinated compounds to ensure a high level of safety in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the primary defense against potential exposure. The required PPE is summarized in the table below.
| PPE Category | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The specific type depends on the airborne concentration and operational conditions.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1][3]
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.[1]
Step 2: Handling the Compound
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood, using appropriate and securely assembled glassware.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[1]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Managing Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure personnel safety.[5]
Step 1: Waste Identification and Collection
-
Hazardous Waste Designation: This compound should be managed as hazardous waste.[5]
-
Waste Collection: Collect all waste, including surplus material and contaminated consumables (e.g., gloves, wipes), in a designated, compatible, and clearly labeled sealable container.[5] Avoid mixing with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[5]
Step 2: Container Labeling
-
Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage area should be a designated and controlled hazardous waste accumulation site.
Step 4: Professional Disposal
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[5]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the logical hierarchy of safety controls when working with hazardous chemicals.
Caption: The hierarchy of controls for mitigating chemical hazards, from most to least effective.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
